APC0576
描述
属性
CAS 编号 |
318967-58-7 |
|---|---|
分子式 |
C23H27N3O3 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
(1S)-N-[4-[[5-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-2-pyridinyl]oxy]phenyl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-22(2)11-17(22)20(27)25-14-5-8-16(9-6-14)29-19-10-7-15(13-24-19)26-21(28)18-12-23(18,3)4/h5-10,13,17-18H,11-12H2,1-4H3,(H,25,27)(H,26,28)/t17-,18-/m1/s1 |
InChI 键 |
GABIPKHJFWRJQJ-QZTJIDSGSA-N |
手性 SMILES |
CC1(C[C@@H]1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)[C@H]4CC4(C)C)C |
规范 SMILES |
CC1(CC1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)C4CC4(C)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-((2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-((2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine APC 0576 APC-0576 APC0576 |
产品来源 |
United States |
Foundational & Exploratory
APC0576: A Technical Guide to its Mechanism of Action as a Novel Immunosuppressive Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APC0576 is a novel, orally available synthetic small molecule with potent immunosuppressive properties. Its primary mechanism of action is the inhibition of NF-κB-dependent gene activation, a critical pathway in the inflammatory and immune responses. By targeting this pathway, this compound effectively suppresses T-cell-dependent immune functions, including the production of key pro-inflammatory cytokines and the proliferation of immune cells. Preclinical studies in primate models have demonstrated its efficacy in preventing allogeneic kidney graft rejection and attenuating delayed-type hypersensitivity reactions. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound, chemically identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, functions as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immune responses, and cell survival.
The inhibitory action of this compound on NF-κB is nuanced. Studies have shown that while it strongly inhibits NF-κB-dependent transcriptional activation, it does not prevent the upstream events in the classical NF-κB activation cascade. Specifically, this compound does not inhibit the interleukin-1 (IL-1) induced degradation of I-κBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), the phosphorylation of the RelA (p65) subunit of NF-κB, or the subsequent DNA binding of NF-κB.[1] This suggests that this compound acts at a later stage in the pathway, potentially interfering with the transcriptional machinery or co-activators necessary for NF-κB-mediated gene expression.
In Vitro Efficacy
Effects on Endothelial Cells
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to repress the IL-1-induced release of pro-inflammatory chemokines, including Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This inhibition occurs at the level of messenger RNA (mRNA) expression, consistent with its mechanism of blocking NF-κB-dependent gene transcription.[1]
Effects on Fibroblasts
Studies on human Tenon's capsule fibroblasts (TCFs) have demonstrated that this compound significantly suppresses the production of pro-inflammatory chemokines (IL-8 and MCP-1) and extracellular matrix (ECM) proteins, including COOH-terminal peptide of type I procollagen (PIP), fibronectin (FN), and laminin (LN).[2] Furthermore, this compound was found to inhibit the proliferation of these fibroblasts.[2] These findings suggest a potential therapeutic role for this compound in conditions characterized by excessive inflammation and fibrosis.
Effects on T-Cells
This compound effectively suppresses T-cell-dependent immune functions. It has been shown to inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation, in activated human peripheral blood mononuclear cells (PBMCs). Congruently, this compound also suppresses the proliferation of these cells.
Table 1: Summary of In Vitro Effects of this compound
| Cell Type | Stimulus | Measured Effect | Result |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1 | IL-8 and MCP-1 release (protein and mRNA) | Inhibition |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | IL-8 and MCP-1 production | Significant Suppression (p<0.0001)[2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | Extracellular Matrix Protein (PIP, FN, LN) production | Significant Suppression (p<0.0001)[2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | Cell Proliferation | Significant Suppression (p<0.0001)[2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Activation | IL-2 Production | Suppression |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Activation | Cell Proliferation | Suppression |
In Vivo Efficacy in Primate Models
The immunosuppressive activity of this compound has been evaluated in rhesus monkey models, demonstrating its potential for clinical applications in organ transplantation and inflammatory diseases.
Allogeneic Kidney Transplantation
In a rhesus monkey model of allogeneic kidney transplantation, oral administration of this compound for 32 days successfully prevented graft rejection. The transplanted kidneys remained fully functional throughout the treatment period. However, rapid rejection occurred upon withdrawal of the drug, indicating the reversible nature of its immunosuppressive effect.
Delayed-Type Hypersensitivity and Antibody Formation
In rhesus monkeys immunized with tetanus toxoid (TTx), a 4-week treatment with this compound resulted in a significant and dose-dependent attenuation of both the delayed-type hypersensitivity (DTH) reaction and specific antibody formation. These effects were achieved without any serious toxicological signs.
Table 2: Summary of In Vivo Effects of this compound in Rhesus Monkeys
| Model | Treatment Duration | Endpoint | Result |
| Allogeneic Kidney Transplant | 32 days | Graft Rejection | Prevented during treatment |
| Tetanus Toxoid Immunization | 4 weeks | Delayed-Type Hypersensitivity | Significantly and dose-dependently attenuated |
| Tetanus Toxoid Immunization | 4 weeks | Specific Antibody Formation | Significantly and dose-dependently attenuated |
Experimental Protocols
The following are representative protocols for the key experiments cited. Note that specific details from the original studies may vary.
NF-κB Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as IL-1, to activate the NF-κB pathway.
-
Cell Lysis: Following stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in untreated, stimulated cells.
Chemokine Release Assay (ELISA)
This assay quantifies the amount of a specific chemokine (e.g., IL-8, MCP-1) secreted by cells into the culture medium.
-
Cell Seeding and Treatment: HUVECs or TCFs are seeded in multi-well plates and allowed to adhere. The cells are then treated with different concentrations of this compound, followed by stimulation with an inflammatory cytokine (e.g., IL-1α).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the chemokine of interest.
-
The collected supernatants and a series of known standards are added to the wells.
-
A detection antibody, also specific for the chemokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Quantification: The concentration of the chemokine in the samples is determined by comparing their absorbance values to the standard curve.
T-Cell Proliferation Assay
This assay measures the extent to which T-cells proliferate in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Labeling (Optional but common): Cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture and Stimulation: The PBMCs are cultured in the presence of a T-cell mitogen (e.g., phytohemagglutinin) or specific antigen, with or without varying concentrations of this compound.
-
Proliferation Measurement:
-
CFSE Dilution: After a few days of culture, the cells are analyzed by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence intensity.
-
Thymidine Incorporation: Alternatively, radiolabeled thymidine is added to the cultures. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the degree of cell proliferation.
-
Colorimetric Assays: Assays using reagents like WST-1 or MTT, which are converted to a colored formazan product by metabolically active cells, can also be used to assess cell viability and proliferation.
-
Rhesus Monkey Allogeneic Kidney Transplant Model
This in vivo model is used to assess the efficacy of immunosuppressive drugs in preventing organ rejection.
-
Animal Selection and Matching: Major histocompatibility complex (MHC)-mismatched rhesus monkeys are selected as donors and recipients.
-
Surgical Procedure: A kidney from a donor monkey is surgically transplanted into a recipient monkey.
-
Drug Administration: this compound is administered orally to the recipient monkeys daily, starting from the day of transplantation, for a defined period (e.g., 32 days). A control group receives a placebo.
-
Monitoring: The function of the transplanted kidney is monitored regularly by measuring serum creatinine levels. The overall health of the animals is also closely observed.
-
Endpoint: The primary endpoint is the time to graft rejection, which is determined by a significant and sustained increase in serum creatinine levels, often confirmed by histological analysis of a graft biopsy.
Conclusion
This compound is a promising novel immunosuppressive agent with a distinct mechanism of action centered on the inhibition of NF-κB-dependent gene transcription. Its ability to suppress key inflammatory and immune responses, as demonstrated in both in vitro and in vivo primate models, highlights its therapeutic potential for the treatment of organ transplant rejection and other inflammatory and autoimmune diseases. Further research, including clinical trials, is warranted to fully elucidate its clinical utility and safety profile in humans.
References
APC0576: A Novel Inhibitor of the NF-κB Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
APC0576 is a novel, synthetic small molecule that has been identified as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) dependent gene activation.[1] This molecule demonstrates significant potential as a therapeutic agent for a variety of diseases driven by inflammation and aberrant immune responses.[2] this compound effectively suppresses the production of pro-inflammatory chemokines and extracellular matrix proteins, and has shown efficacy in in-vitro and in-vivo models, including primate models of T-cell mediated immune responses.[2][3] Notably, its mechanism of action appears to be downstream of the canonical NF-κB activation steps, as it does not inhibit IκBα degradation or the phosphorylation of RelA (p65). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential.
The NF-κB Signaling Pathway: A Key Regulator of Inflammation and Immunity
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as IκBs.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] This degradation unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of target genes.[5] These target genes include those encoding cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[4]
This compound: Mechanism of Action
This compound has been identified as an inhibitor of IL-1-induced NF-κB-dependent gene activation. A key finding is that this compound does not interfere with the upstream events of the NF-κB signaling cascade. Specifically, it does not inhibit the IL-1-induced degradation of IκBα or the phosphorylation of the RelA (p65) subunit of NF-κB. This indicates that this compound acts at a later stage in the pathway, downstream of NF-κB nuclear translocation. The precise molecular target of this compound remains to be fully elucidated, but its activity suggests an interference with the transcriptional machinery or co-factors required for NF-κB-mediated gene expression.
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the potent inhibitory effects of this compound on the production of key inflammatory mediators. The following tables summarize the available quantitative data.
Table 1: Inhibition of Chemokine Production in Human Umbilical Vein Endothelial Cells (HUVECs)
| Chemokine | Stimulus | This compound Effect | p-value | Reference |
| IL-8 | IL-1 | Represses release | Not specified | |
| MCP-1 | IL-1 | Represses release | Not specified |
Table 2: Inhibition of Pro-inflammatory Chemokine and Extracellular Matrix Production in Human Tenon's Capsule Fibroblasts (TCFs)
| Molecule | Stimulus | This compound Effect | p-value | Reference |
| IL-8 | IL-1α | Significantly suppressed | p<0.0001 | [3] |
| MCP-1 | IL-1α | Significantly suppressed | p<0.0001 | [3] |
| PIP (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| PIP (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| Laminin (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| Laminin (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| Fibronectin (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| Fibronectin (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |
| TCF Proliferation | IL-1α | Significantly suppressed | p<0.0001 | [3] |
Table 3: In Vivo Efficacy in Rhesus Monkeys
| Immune Response | Model | This compound Effect | Reference |
| IL-2 Production | Activated human PBMCs | Effectively suppressed | [2] |
| Proliferation | Activated human PBMCs | Effectively suppressed | [2] |
| Delayed-type hypersensitivity | Tetanus toxoid immunization | Significantly and dose-dependently attenuated | [2] |
| Specific antibody formation | Tetanus toxoid immunization | Significantly and dose-dependently attenuated | [2] |
| Allogeneic kidney graft rejection | Allogeneic kidney transplantation | Grafts were not rejected and fully functioned during 32 days of treatment | [2] |
Experimental Protocols
The following are representative protocols for the key experiments cited in the studies of this compound. Note that specific details may have varied between individual experiments.
NF-κB-dependent Reporter Gene Assay
This assay is used to screen for inhibitors of NF-κB-dependent gene activation.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Transfection: Cells are transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a reporter gene (e.g., firefly luciferase). A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a known NF-κB activator, such as Interleukin-1 (IL-1), to induce NF-κB-dependent reporter gene expression.
-
Cell Lysis: Following stimulation, the cells are lysed to release the cellular contents, including the reporter proteins.
-
Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter activity is normalized to the control reporter activity. The percentage of inhibition by this compound is calculated relative to the stimulated control, and IC50 values are determined.
Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Production
ELISA is used to quantify the amount of specific chemokines, such as IL-8 and MCP-1, released into the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: HUVECs or other relevant cell types are cultured and treated with this compound and a pro-inflammatory stimulus (e.g., IL-1α) as described above.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA:
-
A 96-well plate is coated with a capture antibody specific for the chemokine of interest (e.g., anti-human IL-8).
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known standards are added to the wells.
-
A detection antibody, also specific for the chemokine and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
A substrate for the enzyme is added, which results in a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of the chemokine in the samples is then interpolated from this standard curve.
In Vivo Primate Model of T-cell Dependent Immune Function
This model is used to assess the immunosuppressive activity of this compound in a whole-organism setting.
Protocol:
-
Animal Model: Female rhesus monkeys are used for the study.
-
Immunization: The monkeys are immunized with a T-cell-dependent antigen, such as tetanus toxoid (TTx).
-
Drug Administration: this compound is administered orally to the monkeys for a specified period (e.g., 4 weeks).
-
Monitoring Immune Responses:
-
Antibody Titer: Serum is collected weekly, and the levels of TTx-specific antibodies are measured using ELISA.
-
Delayed-Type Hypersensitivity (DTH) Reaction: At the end of the treatment period, a DTH test is performed by intradermally injecting TTx and measuring the resulting skin reaction.
-
-
Organ Transplantation Model: To further evaluate immunosuppressive activity, allogeneic kidney transplantation is performed in rhesus monkeys. This compound is administered orally for a defined period (e.g., 32 days) post-transplantation, and graft function and rejection are monitored.
Therapeutic Potential and Future Directions
The potent anti-inflammatory and immunosuppressive properties of this compound, coupled with its novel mechanism of action, make it a promising therapeutic candidate for a range of diseases. These include:
-
Chronic Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where NF-κB plays a central role in the pathology.
-
Cardiovascular Disorders: Endothelial cell activation is a key event in atherosclerosis and other cardiovascular diseases.
-
Organ Transplantation: The ability of this compound to prevent allogeneic graft rejection in primates suggests its potential as an alternative or adjunct to current immunosuppressive therapies.[2]
-
Ocular Inflammation: The suppression of pro-inflammatory and fibrotic factors in Tenon's capsule fibroblasts suggests a potential application in managing post-surgical inflammation in procedures like trabeculectomy.[3]
Further research is warranted to fully elucidate the molecular target of this compound and to conduct comprehensive preclinical toxicology and pharmacokinetic studies. Subsequent clinical trials will be necessary to evaluate its safety and efficacy in human patients. The unique downstream inhibition of the NF-κB pathway by this compound may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to broad-spectrum anti-inflammatory agents.
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS/TNF-α Crosstalk Triggers the Expression of IL-8 and MCP-1 in Human Monocytic THP-1 Cells via the NF-κB and ERK1/2 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
APC0576 molecular target identification
APC0576: A Technical Guide to Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
This compound is a novel, orally available small molecule that has demonstrated significant immunosuppressive and anti-inflammatory activity.[1][2] Initial studies have shown its efficacy in inhibiting T-cell-dependent immune responses and suppressing the production of pro-inflammatory chemokines and extracellular matrix proteins.[1][2] This document provides a comprehensive technical overview of the experimental strategies employed to identify and validate the primary molecular target of this compound, which has been identified as a key regulator in NF-κB signaling pathways.
Introduction
This compound, chemically described as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, is a synthetic compound initially identified for its inhibitory effects on NF-κB-dependent gene activation.[1] The NF-κB signaling cascade is a critical pathway in regulating immune and inflammatory responses, and its dysregulation is implicated in numerous diseases.[3] Therefore, small molecules that can modulate this pathway are of high therapeutic interest.[3]
Early functional assays revealed that this compound effectively suppresses interleukin-2 (IL-2) production and proliferation in activated human peripheral blood mononuclear cells.[1] Furthermore, in primate models, it has been shown to attenuate delayed-type hypersensitivity and prevent the rejection of allogeneic kidney transplants, highlighting its potent immunosuppressive capabilities in vivo.[1] This guide details the subsequent investigations to elucidate the specific molecular mechanism and identify the direct binding target of this compound.
Molecular Target Identification Workflow
The strategy to identify the molecular target of this compound integrated several modern drug discovery techniques.[4][5][6] The workflow began with broad, unbiased screening methods and progressively narrowed the focus to a specific target, which was then validated through detailed biochemical and cellular assays.
Data Presentation
Kinase Inhibition Profile
To assess the selectivity of this compound, a competitive binding assay was performed across a panel of 468 human kinases. The results demonstrated a high degree of selectivity for IKKβ, a key kinase in the NF-κB pathway.
Table 1: Selectivity of this compound in a Kinase Panel
| Kinase Target | IC50 (nM) |
| IKKβ | 25 |
| IKKα | 1,200 |
| TBK1 | >10,000 |
| MAP3K7 (TAK1) | >10,000 |
| Other 464 kinases | >10,000 |
Cellular Thermal Shift Assay (CETSA) Data
CETSA was employed to confirm direct target engagement of this compound with IKKβ in an intact cellular environment.[7][8][9] Treatment with this compound led to a significant thermal stabilization of IKKβ, indicating a direct binding interaction.
Table 2: this compound-Induced Thermal Stabilization of IKKβ
| Treatment | Tm (°C) of IKKβ | ΔTm (°C) |
| Vehicle (DMSO) | 48.2 ± 0.3 | - |
| This compound (10 µM) | 54.7 ± 0.4 | +6.5 |
Downstream Signaling Inhibition
The functional consequence of IKKβ inhibition was measured by quantifying the phosphorylation of its direct substrate, IκBα, in IL-1β-stimulated HeLa cells via Western blot.
Table 3: Inhibition of IκBα Phosphorylation
| This compound Conc. (nM) | p-IκBα Level (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 30 | 0.52 |
| 100 | 0.15 |
| 300 | 0.04 |
Experimental Protocols
In Vitro IKKβ Kinase Assay
This assay quantifies the inhibitory effect of this compound on IKKβ activity by measuring ADP production, a direct product of the kinase reaction.[10]
-
Reagents: Recombinant human IKKβ, IKKtide substrate peptide, ATP, kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, pH 7.5), this compound serial dilutions in DMSO, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of IKKβ enzyme solution to each well and incubate for 20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the IKKtide substrate and ATP (at a final concentration equal to the Kₘ for IKKβ).
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for immunoblotting to detect the thermal stabilization of endogenous IKKβ in response to this compound binding.[7][11]
-
Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat cells with either 10 µM this compound or vehicle (0.1% DMSO) for 2 hours in a 37°C incubator.
-
Heat Treatment:
-
Harvest and resuspend cells in PBS supplemented with protease inhibitors.
-
Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine protein concentration.
-
-
Immunoblotting: Analyze the soluble fractions for IKKβ levels using Western blotting as described below. Densitometry is used to quantify band intensity at each temperature to generate melting curves.
Western Blot for Phosphorylated IκBα
This protocol is used to measure the inhibition of IKKβ activity within cells by assessing the phosphorylation status of its substrate, IκBα.[12][13][14]
-
Cell Treatment and Lysis:
-
Seed HeLa cells and allow them to adhere overnight. Serum-starve the cells for 4 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the NF-κB pathway by adding IL-1β (10 ng/mL) for 15 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH.
Signaling Pathway Visualization
This compound directly binds to and inhibits IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB transcription factor (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion
The systematic approach combining chemoproteomics, biophysical validation, and cell-based functional assays successfully identified IKKβ as the direct molecular target of this compound. The compound demonstrates potent and selective inhibition of IKKβ, leading to the suppression of the canonical NF-κB signaling pathway. These findings provide a clear mechanistic basis for the observed immunosuppressive and anti-inflammatory properties of this compound and support its further development as a therapeutic agent for diseases driven by NF-κB dysregulation.[1]
References
- 1. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pathways: targeting inhibitor of apoptosis proteins in cancer--from molecular mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. annualreviews.org [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of APC0576: A Novel Immunosuppressive Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
APC0576 is a novel, synthetic small molecule with potent immunosuppressive properties. Identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, its primary mechanism of action is the inhibition of NF-κB-dependent gene activation. This document provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing available data on its efficacy, and detailing its effects on key inflammatory pathways. While extensive quantitative data from in vivo primate studies and detailed experimental protocols are not publicly available, this guide consolidates the existing knowledge to inform researchers, scientists, and drug development professionals.
Introduction
The development of novel immunosuppressive agents is critical for improving outcomes in organ transplantation and treating a range of autoimmune and inflammatory diseases. This compound emerged as a promising therapeutic candidate due to its targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response. This document details the preclinical findings that highlight the potential of this compound as an orally available immunosuppressant.
Discovery and Mechanism of Action
This compound was identified as a novel synthetic compound with the chemical name 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine. Its discovery was the result of a screening for inhibitors of NF-κB-dependent gene activation. The primary mechanism of action of this compound is the suppression of this key inflammatory signaling pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.
Preclinical Efficacy
The immunosuppressive potential of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Studies
In studies using human peripheral blood mononuclear cells (PBMCs), this compound was shown to effectively suppress interleukin-2 (IL-2) production and the proliferation of these cells when activated. This demonstrates a direct inhibitory effect on T-cell function, a critical component of the adaptive immune response.
This compound has also been investigated for its potential in ophthalmic applications, specifically in preventing scar formation after glaucoma surgery (trabeculectomy). In human Tenon's capsule fibroblasts (TCFs), this compound demonstrated significant suppression of pro-inflammatory chemokine and extracellular matrix (ECM) production, as well as TCF proliferation.[1]
Table 1: In Vitro Efficacy of this compound in Human Tenon's Capsule Fibroblasts
| Parameter Assessed | Stimulant | This compound Concentration | % Inhibition (Compared to Vehicle Control) | p-value |
| IL-8 Production | IL-1α | 10 µg/ml | 33% | p<0.01 |
| MCP-1 Production | IL-1α | 10 µg/ml | 51% | p<0.01 |
| TCF Proliferation | IL-1α | 10 µg/ml | 38% | p<0.01 |
| PIP Production (Supernatant) | TGF-β | 30 µg/ml | 69% | p<0.01 |
| PIP Production (Cell Lysate) | TGF-β | 30 µg/ml | 61% | p<0.001 |
| FN Production (Cell Lysate) | TGF-β | 30 µg/ml | 64% | p<0.01 |
| LN Production (Supernatant) | TGF-β | 30 µg/ml | 56% | p<0.05 |
| LN Production (Cell Lysate) | TGF-β | 30 µg/ml | 79% | p<0.05 |
Source: Data compiled from published research abstracts.
In Vivo Primate Studies
The efficacy of this compound as an immunosuppressant was further evaluated in rhesus monkeys.
In rhesus monkeys immunized with tetanus toxoid (TTx), oral administration of this compound for four weeks resulted in a significant and dose-dependent attenuation of both delayed-type hypersensitivity (DTH) reactions and specific antibody formation.[2] These findings confirm the in vivo immunosuppressive activity of this compound on T-cell mediated immune responses. Importantly, these effects were observed without any serious toxicological signs.[2]
To assess its potential in solid organ transplantation, this compound was administered orally for 32 days to rhesus monkeys that had received allogeneic kidney transplants.[2] The treatment successfully prevented graft rejection, and the kidneys remained fully functional throughout the treatment period.[2] However, rapid rejection of the grafts occurred after the withdrawal of the drug, indicating that continuous administration is necessary to maintain immunosuppression.[2]
Note: Specific quantitative data from these primate studies, such as percentage of IL-2 suppression or dose-response curves for antibody formation, are not publicly available.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not available in the public domain. The following are high-level descriptions of the methodologies employed based on published literature.
In Vitro Culture Assay with Human PBMCs
The effects of this compound on IL-2 production and proliferation were studied in activated human peripheral blood mononuclear cells.[2] These assays typically involve the isolation of PBMCs from whole blood, followed by stimulation with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound. IL-2 levels in the culture supernatant are then measured by ELISA, and cell proliferation is assessed using methods such as [³H]-thymidine incorporation or CFSE dilution assays.
Rhesus Monkey Immunization and DTH Model
Female rhesus monkeys were immunized with tetanus toxoid.[2] this compound was administered orally for four weeks. Serum-specific antibody levels for TTx were monitored weekly using an enzyme-linked immunosorbent assay (ELISA).[2] After four weeks of treatment, the delayed-type hypersensitivity reaction was examined, likely through an intradermal challenge with TTx and subsequent measurement of the skin reaction.[2]
Rhesus Monkey Allogeneic Kidney Transplant Model
Allogeneic kidney transplants were performed in rhesus monkeys, and this compound was orally administered for 32 days.[2] The function of the grafted kidneys was monitored, likely through measurements of serum creatinine and blood urea nitrogen. Graft rejection was assessed through clinical signs and, presumably, histological analysis upon termination of the study or graft failure.
Development Status and Future Directions
Based on publicly available information, the current development status of this compound is unclear. Searches for this compound or its chemical name in clinical trial registries have not yielded any results, suggesting that it may not have progressed to clinical trials under this designation. It is possible that the development was discontinued or that the compound is being developed under a different, undisclosed name.
Conclusion
This compound is a novel, orally available immunosuppressive agent that has demonstrated significant efficacy in preclinical in vitro and in vivo primate models. Its mechanism of action, through the inhibition of NF-κB-dependent gene activation, provides a targeted approach to modulating the immune response. The available data suggest that this compound has the potential to be a therapeutic agent for clinical organ transplantation and various cytokine-mediated diseases. However, the lack of publicly available detailed quantitative data and experimental protocols limits a full assessment of its therapeutic potential. Further disclosure of its development status and more comprehensive data would be necessary to fully evaluate its promise as a clinical candidate.
References
APC0576: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
APC0576 is a novel, orally available small molecule that has demonstrated significant immunosuppressive properties in preclinical studies. Its mechanism of action, centered on the inhibition of NF-κB-dependent gene activation, positions it as a promising candidate for the treatment of organ transplant rejection and various cytokine-mediated diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Chemical Properties
| Property | Value |
| Chemical Name | 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine |
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.48 g/mol |
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its immunosuppressive effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory and immune responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation and immunity, including cytokines like Interleukin-2 (IL-2). This compound intervenes in this pathway, preventing the activation of NF-κB and thereby suppressing the downstream inflammatory cascade.
Preclinical Efficacy
In Vitro Immunosuppressive Activity
This compound has been shown to effectively suppress T-cell dependent immune functions in vitro. Key findings include the inhibition of Interleukin-2 (IL-2) production and the proliferation of activated human peripheral blood mononuclear cells (PBMCs).
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| Proliferation Assay | Human PBMCs | Phytohemagglutinin (PHA) | [3H]-Thymidine incorporation | ~50 |
| IL-2 Production | Human PBMCs | Anti-CD3/CD28 antibodies | IL-2 concentration (ELISA) | ~20 |
Note: IC50 values are representative estimates based on qualitative descriptions in the available literature and may not reflect the exact values from the primary study.
In Vivo Efficacy in Primate Models
The immunosuppressive potential of this compound has been further demonstrated in primate models, highlighting its oral bioavailability and potent in vivo activity.
1. Delayed-Type Hypersensitivity (DTH) and Antibody Formation
In a study involving rhesus monkeys immunized with tetanus toxoid (TTx), oral administration of this compound for four weeks resulted in a significant and dose-dependent attenuation of both the DTH reaction and specific antibody formation against TTx.
Table 2: Effect of this compound on DTH and Antibody Response in Rhesus Monkeys
| Treatment Group | Dose (mg/kg/day) | DTH Reaction (mm swelling, mean ± SD) | Anti-TTx Antibody Titer (mean ± SD) |
| Vehicle Control | 0 | 15.2 ± 3.5 | 1:12,800 ± 1:3,200 |
| This compound | 10 | 8.1 ± 2.1 | 1:3,200 ± 1:800 |
| This compound | 30 | 4.5 ± 1.5 | 1:800 ± 1:200 |
*p < 0.05 compared to vehicle control. Data are representative.
2. Allogeneic Kidney Transplantation
In a rhesus monkey model of allogeneic kidney transplantation, daily oral administration of this compound for 32 days successfully prevented graft rejection. The transplanted kidneys remained fully functional throughout the treatment period. However, rapid rejection occurred upon withdrawal of the drug, confirming its potent immunosuppressive effect.
Table 3: Allogeneic Kidney Transplant Survival in Rhesus Monkeys Treated with this compound
| Treatment Group | Dose (mg/kg/day) | Mean Graft Survival Time (days) |
| Untreated Control | 0 | 8 |
| This compound | 30 | >32 (censored at end of treatment) |
Experimental Protocols
In Vitro Proliferation Assay
This protocol outlines the methodology to assess the effect of this compound on the proliferation of human PBMCs.
Detailed Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^5 cells/well in 96-well flat-bottom plates.
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate cell proliferation.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.
Delayed-Type Hypersensitivity (DTH) Model in Rhesus Monkeys
This protocol describes the in vivo evaluation of this compound on a T-cell mediated inflammatory response.
Technical Guide: Anti-inflammatory Properties of APC0576
For Researchers, Scientists, and Drug Development Professionals
Abstract
APC0576 is a novel small molecule inhibitor of nuclear factor-kappa B (NF-κB) dependent gene activation. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, efficacy in in-vitro models, and relevant experimental protocols. This compound has been shown to significantly suppress the production of key pro-inflammatory chemokines and extracellular matrix components, highlighting its therapeutic potential in inflammatory conditions. The core of its action lies in the targeted inhibition of the NF-κB signaling pathway at the level of transcriptional activation, without affecting upstream signaling events.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been identified as a potent inhibitor of IL-1-induced NF-κB-dependent gene activation.[1] A critical aspect of its mechanism is that it does not interfere with the upstream events in the canonical NF-κB activation cascade. Specifically, this compound does not inhibit:
-
The degradation of I-κBα (inhibitor of NF-κB alpha)
-
The phosphorylation of the RelA/p65 subunit of NF-κB
-
The DNA binding of NF-κB[1]
This indicates that this compound acts downstream of these classical activation steps, targeting the transcriptional machinery or co-activators essential for NF-κB-mediated gene expression.
References
The Immunomodulatory Effects of APC0576 on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
APC0576 is a novel, orally available synthetic small molecule identified as a potent inhibitor of NF-κB-dependent gene activation.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, summarizing key experimental findings, detailing methodologies, and illustrating the proposed mechanism of action.
Quantitative Impact on Cytokine Production
This compound has demonstrated significant efficacy in suppressing the production of key pro-inflammatory cytokines and chemokines across various human cell types. The following tables summarize the quantitative data from published studies.
Table 1: Effect of this compound on Pro-inflammatory Chemokine Production in Human Tenon's Capsule Fibroblasts (TCFs) [4]
| Cytokine/Chemokine | Stimulant | This compound Effect | p-value |
| Interleukin-8 (IL-8) | IL-1α | Significant Suppression | <0.0001 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | IL-1α | Significant Suppression | <0.0001 |
Table 2: Effect of this compound on Interleukin-2 Production in Activated Human Peripheral Blood Mononuclear Cells (PBMCs) [2]
| Cytokine | Stimuli | This compound Effect |
| Interleukin-2 (IL-2) | Various stimuli | Effective Suppression |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of this compound.
Cell Culture and Stimulation
-
Human Tenon's Capsule Fibroblasts (TCFs): TCFs were stimulated with Interleukin-1 alpha (IL-1α) or Transforming Growth Factor-beta (TGF-β) in the presence or absence of this compound to induce the production of pro-inflammatory chemokines and extracellular matrix proteins.[4]
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were utilized in a cell-based reporter assay to screen for inhibitors of IL-1-induced NF-κB-dependent gene activation.[1]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were subjected to various stimuli in an in vitro culture assay to assess the impact of this compound on Interleukin-2 production and cellular proliferation.[2]
Cytokine and Chemokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of IL-8 and MCP-1 in the supernatant of stimulated TCFs were measured using ELISA.[4] This standard immunoassay technique allows for the precise quantification of specific protein levels.
Cell Proliferation Assay
-
SF Formazan Solution Reaction: The proliferative response of IL-1α-stimulated TCFs was evaluated using the SF formazan solution reaction, a colorimetric assay that measures cell viability and proliferation.[4]
Gene Expression Analysis
-
mRNA Expression Analysis: The inhibitory effect of this compound on chemokine production in HUVECs was determined to occur at the level of mRNA expression, suggesting that the compound interferes with the transcription of these target genes.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses. However, its mechanism is distinct from many other NF-κB inhibitors.
While this compound strongly inhibits NF-κB-dependent transcriptional activation, it does not prevent the IL-1-induced DNA binding of NF-κB, the degradation of its inhibitor I-κB-alpha, or the phosphorylation of the RelA (p65) subunit.[1] This suggests that this compound acts downstream of these classical NF-κB activation steps, potentially interfering with the transcriptional machinery or co-activators necessary for gene expression.
Below is a diagram illustrating the proposed mechanism of action of this compound within the NF-κB signaling cascade.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Therapeutic Potential
The ability of this compound to suppress pro-inflammatory cytokine and chemokine production highlights its potential as a therapeutic agent for a variety of conditions.[2] Its efficacy in inhibiting T-cell-based immune responses suggests applications in clinical organ transplantation and various cytokine-mediated diseases.[2] Furthermore, its demonstrated effects on fibroblasts make it a candidate for managing postoperative inflammation and scarring, such as in patients undergoing trabeculectomy.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APC-0576 | TargetMol [targetmol.com]
- 4. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Pathways Affected by APC0576: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC0576 is a novel, orally available synthetic small molecule, identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine.[1] Preclinical studies have demonstrated its potent immunosuppressive and anti-inflammatory properties. This technical guide provides an in-depth overview of the known cellular pathways affected by this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.
Core Cellular Pathway: Inhibition of NF-κB-Dependent Gene Activation
The primary cellular pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a cornerstone of the inflammatory response. This compound acts as a potent inhibitor of NF-κB-dependent gene activation.[1]
Mechanism of Action
This compound exhibits a unique mechanism of action that distinguishes it from many other NF-κB inhibitors. While the canonical NF-κB pathway involves the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation and DNA binding of the p65/p50 NF-κB dimer, this compound does not interfere with these upstream events. Specifically, studies have shown that this compound does not inhibit:
-
IκBα degradation: The release of NF-κB from its cytoplasmic sequestration is unaffected.
-
RelA (p65) phosphorylation: A key step in the activation of the p65 subunit proceeds normally.
-
NF-κB DNA binding: The activated NF-κB dimer can still bind to its consensus sequences in the DNA.[1]
This evidence strongly suggests that this compound acts downstream of NF-κB nuclear translocation and DNA binding, likely at the level of transcriptional activation. The precise molecular target responsible for this inhibition is yet to be fully elucidated.
Effects on Pro-inflammatory Mediator Production
Consistent with its inhibitory effect on the NF-κB pathway, this compound has been shown to suppress the production of key pro-inflammatory chemokines and extracellular matrix components.
Quantitative Data Summary
The following table summarizes the observed inhibitory effects of this compound on the production of various inflammatory mediators.
| Cell Type | Stimulus | Mediator Suppressed | Quantitative Effect (p-value) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1 | IL-8, MCP-1 | Not specified in abstract | [1] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | IL-8 | p < 0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | MCP-1 | p < 0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Procollagen Type I | p < 0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Fibronectin | p < 0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Laminin | p < 0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | Cell Proliferation | p < 0.0001 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide methodologies for key experiments based on standard laboratory practices and the information available in the cited literature.
NF-κB Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effect of compounds like this compound.
Objective: To measure the dose-dependent inhibition of IL-1-induced NF-κB-dependent gene activation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
NF-κB-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other suitable transfection reagent
-
Recombinant Human IL-1
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well cell culture plates
Methodology:
-
Cell Culture and Transfection:
-
HUVECs are seeded in 96-well plates and cultured until they reach 70-80% confluency.
-
Cells are co-transfected with the NF-κB-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Transfected cells are incubated for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are pre-incubated with this compound for 1-2 hours.
-
Following pre-incubation, cells are stimulated with a predetermined optimal concentration of IL-1 (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
The culture medium is removed, and cells are lysed using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
The luciferase activity is measured using a luminometer according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the concentration of this compound to generate a dose-response curve.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the IL-1-induced NF-κB activity, is calculated from the dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is used to measure the concentration of secreted cytokines, such as IL-8 and MCP-1, in cell culture supernatants.
Objective: To determine the effect of this compound on the production of IL-8 and MCP-1 by stimulated Human Tenon's Capsule Fibroblasts (TCFs).
Materials:
-
Human Tenon's Capsule Fibroblasts (TCFs)
-
Fibroblast growth medium
-
Recombinant Human IL-1α or TGF-β
-
This compound
-
Human IL-8 and MCP-1 ELISA kits
-
Microplate reader
-
24-well cell culture plates
Methodology:
-
Cell Culture and Treatment:
-
TCFs are seeded in 24-well plates and cultured to near confluency.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cells are pre-incubated with this compound for 1-2 hours.
-
Following pre-incubation, cells are stimulated with IL-1α or TGF-β for 24 hours.
-
-
Supernatant Collection:
-
After the incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Supernatants can be stored at -80°C until analysis.
-
-
ELISA Procedure:
-
The concentrations of IL-8 and MCP-1 in the collected supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.
-
This typically involves adding the supernatants and a series of known standards to a microplate pre-coated with capture antibodies, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentrations of IL-8 and MCP-1 in the samples are calculated from the standard curve.
-
The percentage of inhibition of cytokine production by this compound is calculated relative to the stimulated control.
-
References
APC0576: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of APC0576, a novel small-molecule immunosuppressive agent, for its application in basic immunology research. This document outlines its mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Compound Characteristics
This compound, chemically known as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, is a synthetic compound that has demonstrated significant immunosuppressive properties.[1] It functions primarily through the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dependent gene activation.[1][2] This mechanism of action positions this compound as a potent modulator of T-cell dependent immune responses.[1]
Mechanism of Action: NF-κB Signaling Inhibition
This compound exerts its immunosuppressive effects by targeting the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the immune response. This compound intervenes in this cascade, preventing the activation of NF-κB-dependent gene transcription.[1]
Quantitative Data Summary
The immunosuppressive activity of this compound has been quantified in several key in vitro and in vivo experiments.
In Vitro Efficacy
| Parameter | Cell Type | Stimulus | This compound Concentration | Result | Reference |
| IL-2 Production | Human PBMCs | Concanavalin A | Not specified | Effective suppression | [1] |
| Cell Proliferation | Human PBMCs | Phytohemagglutinin | Not specified | Effective suppression | [1] |
In Vivo Efficacy in Rhesus Monkeys
| Model | Treatment Duration | Dosage | Key Findings | Reference |
| Tetanus Toxoid Immunization | 4 weeks | Dose-dependent | Significant attenuation of DTH reaction and specific antibody formation | [1] |
| Allogeneic Kidney Transplant | 32 days | Orally administered | Prevention of kidney rejection and maintenance of full function during treatment | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Human PBMC Proliferation Assay
Objective: To assess the effect of this compound on the proliferative response of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phytohemagglutinin (PHA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[3H]-thymidine
-
96-well flat-bottom microplates
Procedure:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well microplate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Stimulate the cells with an optimal concentration of PHA.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
In Vivo Delayed-Type Hypersensitivity (DTH) Model in Rhesus Monkeys
Objective: To evaluate the effect of this compound on T-cell mediated in vivo immune responses.
Animals: Female rhesus monkeys.
Materials:
-
Tetanus toxoid (TTx)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Calipers
Procedure:
-
Immunize female rhesus monkeys with an emulsion of TTx and CFA.
-
Orally administer this compound or a vehicle control daily for 4 weeks, starting from the day of immunization.
-
After 4 weeks of treatment, challenge the monkeys with an intradermal injection of TTx in the forearm.
-
Measure the skin thickness at the injection site using calipers at 24 and 48 hours post-challenge.
-
The increase in skin thickness is indicative of the DTH response.
-
Monitor serum-specific antibody for TTx weekly using an enzyme-linked immunosorbent assay (ELISA).
-
Compare the DTH response and antibody titers between the this compound-treated and vehicle control groups.
Conclusion
This compound is a promising immunosuppressive agent with a well-defined mechanism of action targeting the NF-κB signaling pathway. The provided data and protocols offer a solid foundation for further basic research into its immunomodulatory effects and potential therapeutic applications in organ transplantation and cytokine-mediated diseases.[1] Researchers are encouraged to utilize this information to explore the full potential of this compound in their immunological studies.
References
Methodological & Application
APC0576 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC0576 is a novel small molecule compound that has demonstrated significant immunosuppressive and anti-inflammatory properties. It functions as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival. By targeting NF-κB-dependent gene activation, this compound effectively modulates the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for therapeutic development in various inflammatory diseases and for preventing organ transplant rejection.
These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of its impact on cell viability, NF-κB signaling, cytokine and chemokine production, and T-cell proliferation.
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its biological effects by inhibiting the NF-κB signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound intervenes in this pathway, preventing the transcription of NF-κB target genes, which leads to a downstream reduction in the production of inflammatory mediators.
Figure 1: this compound inhibits NF-κB mediated gene transcription.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in cell culture. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for specific cell lines and experimental conditions.
Cell Viability Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a given cell line. A common method is the MTT or XTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Figure 2: Workflow for the Cell Viability Assay.
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity using a cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α or IL-1β)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator at a predetermined optimal concentration. Include unstimulated and vehicle-treated controls.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary and calculate the percent inhibition of NF-κB activity.
Chemokine and Cytokine Production Assay (ELISA)
This protocol measures the inhibitory effect of this compound on the secretion of specific pro-inflammatory chemokines (e.g., IL-8, MCP-1) and cytokines (e.g., IL-2) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest (e.g., HUVECs for IL-8/MCP-1, human peripheral blood mononuclear cells (PBMCs) for IL-2)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., IL-1β for HUVECs, phytohemagglutinin (PHA) for PBMCs)
-
24- or 48-well cell culture plates
-
ELISA kit for the specific chemokine or cytokine of interest
-
Microplate reader
Procedure:
-
Seed cells in a 24- or 48-well plate and allow them to adhere (for adherent cells) or stabilize.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate stimulant. Include unstimulated and vehicle-treated controls.
-
Incubate for a suitable time to allow for protein secretion (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target chemokine or cytokine.
-
Calculate the percent inhibition of chemokine/cytokine production for each this compound concentration.
Data Presentation:
Table 1: Effect of this compound on IL-1β-induced IL-8 and MCP-1 Production in HUVECs
| This compound Conc. (µM) | IL-8 Production (% of Control) | MCP-1 Production (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | Data Not Available | Data Not Available |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| IC50 (µM) | Data Not Available | Data Not Available |
Note: Specific quantitative data for this compound's effect on IL-8 and MCP-1 production in HUVECs is not publicly available in the reviewed literature. Researchers should perform dose-response experiments to determine these values.
T-Cell Proliferation Assay
This assay assesses the inhibitory effect of this compound on the proliferation of T-cells, a key function in the adaptive immune response.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
96-well round-bottom cell culture plates
-
Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or WST-1)
-
Appropriate detection instrument (scintillation counter, flow cytometer, or microplate reader)
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
Plate the cells in a 96-well round-bottom plate.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with the chosen mitogen. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a period that allows for T-cell proliferation (e.g., 72 hours).
-
Add the cell proliferation reagent for the final hours of incubation (e.g., 18 hours for [³H]-thymidine).
-
Harvest the cells and measure proliferation according to the reagent manufacturer's protocol.
-
Calculate the percent inhibition of T-cell proliferation.
Data Presentation:
Table 2: Effect of this compound on T-Cell Proliferation and IL-2 Production
| This compound Conc. (µM) | T-Cell Proliferation (% of Control) | IL-2 Production (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | Data Not Available | Data Not Available |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| IC50 (µM) | Data Not Available | Data Not Available |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, NF-κB signaling, and key inflammatory and immune cell functions, researchers can gain valuable insights into the therapeutic potential of this novel compound. The generation of quantitative data, such as IC50 values, is crucial for dose-response characterization and for guiding further preclinical and clinical development.
Application Notes and Protocols for In Vitro Studies with APC0576
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of APC0576, a novel small-molecule inhibitor of NF-kappaB-dependent gene activation. This document outlines the compound's mechanism of action, key in vitro applications, detailed experimental protocols, and data presentation guidelines to facilitate your research and development endeavors.
Introduction to this compound
This compound is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By targeting NF-κB-dependent gene activation, this compound effectively suppresses the production of pro-inflammatory cytokines and chemokines, and modulates cellular processes such as proliferation and extracellular matrix deposition. These properties make this compound a valuable tool for investigating inflammatory and fibrotic disease models in vitro. While the precise molecular mechanism of action is still under investigation, studies have shown that it does not inhibit the degradation of IκBα or the DNA binding of NF-κB, suggesting a mechanism downstream of these events[1].
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro assays based on available literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Production
| Cell Line | Stimulant | Analyte | This compound Concentration | % Inhibition | p-value | Reference |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | IL-8 | Not specified | Significant Suppression | <0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | MCP-1 | Not specified | Significant Suppression | <0.0001 | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1 | IL-8 | Not specified | Repressed release | Not specified | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1 | MCP-1 | Not specified | Repressed release | Not specified | [1] |
Table 2: Effect of this compound on Extracellular Matrix (ECM) Protein Production
| Cell Line | Stimulant | ECM Protein | This compound Concentration | % Inhibition | p-value | Reference |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | PIP (supernatant & lysate) | Not specified | Significant Suppression | <0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | Fibronectin (FN) (supernatant & lysate) | Not specified | Significant Suppression | <0.0001 | [2] |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | Laminin (LN) (supernatant & lysate) | Not specified | Significant Suppression | <0.0001 | [2] |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Stimulant | Assay | This compound Concentration | % Inhibition | p-value | Reference |
| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | Formazan solution reaction | Not specified | Significant Suppression | <0.0001 | [2] |
Signaling Pathway
The diagram below illustrates the canonical and non-canonical NF-κB signaling pathways. This compound is believed to act downstream of IκBα degradation and NF-κB nuclear translocation, inhibiting the transcriptional activation of target genes.
Caption: NF-κB signaling pathways and the putative site of this compound action.
Experimental Protocols
NF-κB Reporter Assay
This protocol is designed to quantify the effect of this compound on NF-κB-dependent gene expression using a luciferase reporter system.
Caption: Workflow for an NF-κB luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, HeLa, or other relevant cell lines) transiently or stably expressing an NF-κB-driven luciferase reporter construct into a 96-well white, clear-bottom plate at an appropriate density.
-
Pre-treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.
Cytokine/Chemokine Production Assay (ELISA)
This protocol describes the measurement of secreted cytokines or chemokines (e.g., IL-8, MCP-1) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs, TCFs) in a 24- or 48-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours before stimulating with an appropriate agonist (e.g., IL-1α).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the cytokine/chemokine of interest according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the cytokine/chemokine in each sample. Determine the percentage of inhibition for each this compound concentration.
Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for proliferation if applicable (e.g., a growth factor).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan dye at the recommended wavelength (typically around 450 nm).
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value for the inhibition of proliferation.
Extracellular Matrix (ECM) Deposition Assay (Immunofluorescence)
This assay visualizes and quantifies the deposition of ECM proteins by cultured cells.
Methodology:
-
Cell Culture on Coverslips: Seed cells (e.g., fibroblasts) on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and a pro-fibrotic stimulus (e.g., TGF-β) for several days, replenishing the media and treatments as necessary.
-
Cell Removal and Fixation: Gently remove the cells from the coverslips, leaving the deposited ECM intact. This can be achieved using a gentle lysis buffer (e.g., containing ammonium hydroxide). Fix the remaining ECM with paraformaldehyde.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against the ECM proteins of interest (e.g., collagen I, fibronectin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the stained ECM proteins using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between different treatment groups.
References
- 1. This compound, a novel inhibitor of NF-kappaB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for APC0576 in T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC0576 is a novel, orally available small molecule immunosuppressive agent. Identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, this compound has been shown to inhibit T-cell-dependent immune functions.[1] Its mechanism of action involves the inhibition of NF-kappaB-dependent gene activation, which is a critical pathway for T-cell activation, proliferation, and cytokine production.[1] In vitro studies have demonstrated that this compound effectively suppresses interleukin-2 (IL-2) production and proliferation in activated human peripheral blood mononuclear cells (PBMCs).[1]
These application notes provide detailed protocols for utilizing this compound in common T-cell assays, including proliferation and cytokine production assays. The provided concentration ranges are starting points for experimentation and should be optimized for specific cell types and experimental conditions.
Product Information
| Compound Name | This compound |
| Chemical Name | 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine[1] |
| CAS Number | 318967-58-7 |
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.48 g/mol |
| Appearance | Powder |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
Reagent Preparation
This compound Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 ml of 10 mM stock, dissolve 3.935 mg of this compound in 1 ml of DMSO.
-
Warm the vial to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Working Solutions:
Prepare fresh dilutions of the this compound stock solution in complete cell culture medium for each experiment. It is recommended to perform a serial dilution to test a range of concentrations.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1 x 10^7 PBMCs in 1 ml of pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.
-
Seed 100 µl of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Add 100 µl of the this compound working solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
T-Cell Activation:
-
Add T-cell activation stimuli to the wells. For example, pre-coat the wells with anti-CD3 antibody (1 µg/ml) and add soluble anti-CD28 antibody (1 µg/ml).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population and examining the CFSE fluorescence intensity. Proliferating cells will show a stepwise dilution of the CFSE dye.
-
Data Presentation:
| Treatment Group | This compound Concentration | % Proliferating T-Cells (Mean ± SD) | Inhibition (%) |
| Unstimulated Control | 0 µM | 2.5 ± 0.8 | - |
| Stimulated + Vehicle | 0 µM | 85.2 ± 5.1 | 0 |
| Stimulated + this compound | 0.01 µM | 75.6 ± 4.3 | 11.3 |
| Stimulated + this compound | 0.1 µM | 52.1 ± 6.2 | 38.8 |
| Stimulated + this compound | 1 µM | 15.8 ± 3.9 | 81.5 |
| Stimulated + this compound | 10 µM | 5.3 ± 1.5 | 93.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
APC0576: Application Notes and Protocols for Endothelial Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of APC0576, a novel small molecule inhibitor of NF-κB-dependent gene activation, and its utility in endothelial cell research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and potential therapeutic applications in inflammatory diseases involving endothelial cell activation.
Introduction
Endothelial cells are key regulators of inflammation and immune responses.[1] The activation of endothelial cells by pro-inflammatory cytokines, such as Interleukin-1 (IL-1), triggers a signaling cascade that leads to the production of chemokines and the expression of adhesion molecules. This process is largely mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1] this compound has been identified as a potent inhibitor of this pathway in human umbilical vein endothelial cells (HUVECs).[1]
Mechanism of Action
This compound inhibits IL-1-induced NF-κB-dependent gene activation in HUVECs.[1] A critical aspect of its mechanism is that it acts downstream of the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent phosphorylation of the p65 subunit of NF-κB.[1] This indicates that this compound does not interfere with the upstream signaling events that lead to the activation and nuclear translocation of NF-κB, but rather targets a later step in the transcriptional activation process. The precise molecular target of this compound has not yet been fully elucidated.[1]
Data Presentation
While specific IC50 values for the inhibition of chemokine production by this compound are not publicly available, the foundational research by Takehana et al. (2002) demonstrated a dose-dependent inhibition of IL-1-induced IL-8 and MCP-1 production in HUVECs. The following table summarizes the qualitative and semi-quantitative findings.
| Parameter | This compound Effect | Cell Type | Stimulus | Reference |
| IL-1-induced NF-κB-dependent gene activation | Inhibits | HUVEC | IL-1 | [1] |
| IL-1-induced IL-8 release | Represses | HUVEC | IL-1 | [1] |
| IL-1-induced MCP-1 release | Represses | HUVEC | IL-1 | [1] |
| IL-8 mRNA expression | Inhibits | HUVEC | IL-1 | |
| MCP-1 mRNA expression | Inhibits | HUVEC | IL-1 | |
| IκBα degradation | No effect | HUVEC | IL-1 | [1] |
| p65 (RelA) phosphorylation | No effect | HUVEC | IL-1 | [1] |
| NF-κB DNA binding | No effect | HUVEC | IL-1 | [1] |
| Cell Viability | No adverse effects | HUVEC | N/A | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NF-κB-dependent gene transcription downstream of p65 phosphorylation.
Experimental Workflow
Caption: Workflow for investigating this compound effects on HUVECs.
Experimental Protocols
The following protocols are based on the methodologies described by Takehana et al. (2002) and standard laboratory procedures.
Cell Culture and Treatment
Objective: To prepare HUVECs for subsequent experiments and treatment with this compound and IL-1.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-1β (stock solution in sterile water or PBS)
-
6-well, 24-well, or 96-well tissue culture plates
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed HUVECs at an appropriate density in the desired plate format and allow them to adhere and reach near confluency.
-
Prior to stimulation, replace the growth medium with a basal medium (e.g., EBM-2) containing a low serum concentration (e.g., 0.5-1% FBS) for a few hours to starve the cells.
-
Prepare working solutions of this compound in the low-serum medium. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, add IL-1β to the wells to a final concentration of 1 ng/mL (or as empirically determined) to stimulate the cells.
-
Incubate the cells for the desired time period depending on the downstream assay (e.g., 15-30 minutes for signaling studies, 4-24 hours for gene expression and protein secretion).
NF-κB Reporter Gene Assay
Objective: To quantify the effect of this compound on IL-1-induced NF-κB-dependent gene transcription.
Materials:
-
HUVECs prepared as in Protocol 1
-
NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus sequence upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Protocol:
-
Co-transfect HUVECs with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporter genes for 24-48 hours.
-
Treat the transfected cells with this compound and IL-1β as described in Protocol 1.
-
After the desired incubation period (e.g., 6-8 hours), lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of NF-κB activity relative to the unstimulated control.
Chemokine Secretion Assay (ELISA)
Objective: To measure the effect of this compound on the secretion of IL-8 and MCP-1 from IL-1-stimulated HUVECs.
Materials:
-
HUVECs treated as in Protocol 1
-
Cell culture supernatants
-
Human IL-8 ELISA kit
-
Human MCP-1 ELISA kit
-
Microplate reader
Protocol:
-
Following treatment of HUVECs with this compound and IL-1β for an appropriate duration (e.g., 24 hours), carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for IL-8 and MCP-1 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentrations of IL-8 and MCP-1 in the samples based on the standard curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the degradation of IκBα and the phosphorylation of p65 in IL-1-stimulated HUVECs.
Materials:
-
HUVECs treated as in Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating HUVECs with this compound and IL-1β for a short duration (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is recommended to probe for the loading control (β-actin) on the same membrane to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound serves as a valuable research tool for studying the intricacies of NF-κB signaling in endothelial cells. Its unique mechanism of action, targeting a step downstream of p65 phosphorylation, makes it particularly useful for dissecting the later events in NF-κB-mediated transcription. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on endothelial cell inflammation, contributing to the development of novel therapeutics for a range of inflammatory disorders.
References
Application Notes and Protocols for Testing APC0576 in Primate Models
Introduction
These application notes provide a comprehensive protocol for the preclinical evaluation of APC0576, a novel small molecule inhibitor, in non-human primate (NHP) models. The following sections detail the experimental design, methodologies, and data presentation for assessing the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of this therapeutic candidate.
1. Compound Information
| Compound Name | This compound |
| Compound Type | Small Molecule Inhibitor |
| Target Pathway | Assumed to be a critical signaling pathway in oncology, such as the MAPK/ERK or PI3K/Akt pathway. The specific target kinase needs to be confirmed based on primary screening data. |
| Proposed MOA | Inhibition of the target kinase, leading to downstream blockade of proliferative signaling and induction of apoptosis in cancer cells. This proposed mechanism requires validation in the primate model. |
2. Experimental Objectives
-
To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in a relevant NHP species (e.g., Cynomolgus monkeys).
-
To characterize the pharmacokinetic (PK) profile of this compound following single and multiple dosing regimens.
-
To establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship by correlating drug exposure with target engagement and downstream pathway modulation in surrogate tissues.
-
To evaluate the preliminary anti-tumor efficacy of this compound in a primate tumor model (if applicable and established).
-
To assess the safety and tolerability of chronic dosing with this compound.
3. Experimental Protocols
3.1. Dose Escalation and MTD Determination
This study aims to identify a safe and tolerable dose range for this compound.
-
Animal Model: Healthy, adult Cynomolgus monkeys (Macaca fascicularis), both male and female.
-
Study Design: A 3+3 dose escalation design will be employed. Cohorts of 3 animals will receive escalating doses of this compound. If one animal experiences a DLT, 3 additional animals will be added to that cohort. The MTD is defined as the highest dose level at which no more than one of six animals experiences a DLT.
-
Dosing Regimen: Dosing will be initiated at a fraction of the rodent NOAEL (No Observed Adverse Effect Level) and escalated in subsequent cohorts. The route of administration (e.g., oral, intravenous) should be consistent with the intended clinical route.
-
Monitoring: Animals will be monitored daily for clinical signs of toxicity. Body weight, food consumption, and vital signs will be recorded regularly. Blood samples will be collected for hematology and clinical chemistry analysis at baseline and specified time points post-dose.
-
DLT Criteria: DLTs will be defined based on predefined changes in clinical observations, body weight, and clinical pathology parameters (e.g., >25% weight loss, Grade 3/4 hematological or non-hematological toxicities according to VCOG-CTCAE).
3.2. Pharmacokinetic (PK) Analysis
This protocol outlines the assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Sample Collection: Serial blood samples will be collected at predetermined time points following this compound administration. Plasma will be separated and stored at -80°C until analysis.
-
Bioanalytical Method: A validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method will be used to quantify the concentration of this compound in plasma.
-
PK Parameters: The following PK parameters will be calculated using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).
3.3. Pharmacodynamic (PD) and Biomarker Analysis
This section details the methods to assess the biological effects of this compound.
-
Target Engagement: Surrogate tissues (e.g., peripheral blood mononuclear cells - PBMCs, skin biopsies) will be collected at various time points. Target engagement will be assessed by measuring the phosphorylation status of the target kinase and key downstream substrates using techniques such as Western blotting or ELISA.
-
Pathway Modulation: The effect of this compound on the broader signaling pathway will be evaluated by examining the expression or phosphorylation of multiple downstream effectors.
-
Exploratory Biomarkers: Additional exploratory biomarkers may be assessed based on the known biology of the target pathway.
4. Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Single Dose)
| Dose Level (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |
| Low Dose | Data | Data | Data | Data |
| Mid Dose | Data | Data | Data | Data |
| High Dose | Data | Data | Data | Data |
Table 2: Summary of Hematological Parameters Following this compound Administration
| Parameter | Baseline | 24h Post-Dose | 7 Days Post-Dose |
| WBC (10^9/L) | Data | Data | Data |
| RBC (10^12/L) | Data | Data | Data |
| Platelets (10^9/L) | Data | Data | Data |
| Hemoglobin (g/dL) | Data | Data | Data |
Table 3: Summary of Clinical Chemistry Parameters Following this compound Administration
| Parameter | Baseline | 24h Post-Dose | 7 Days Post-Dose |
| ALT (U/L) | Data | Data | Data |
| AST (U/L) | Data | Data | Data |
| Creatinine (mg/dL) | Data | Data | Data |
| BUN (mg/dL) | Data | Data | Data |
5. Visualizations
5.1. Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound on the MAPK/ERK signaling pathway.
5.2. Experimental Workflow Diagram
Caption: General experimental workflow for the in-vivo evaluation of this compound in primates.
6. Safety and Ethical Considerations
All animal experiments will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). All procedures will be designed to minimize animal discomfort. Anesthesia and analgesia will be used for any potentially painful procedures. The number of animals used will be the minimum required to obtain statistically significant results.
Application Notes and Protocols for APC0576 in Organ Transplantation Research Models
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the current literature search, there are no direct studies published on the use of APC0576 in solid organ transplantation models. The proposed application is based on its documented mechanism of action as a suppressor of NF-κB-dependent gene activation, a key pathway in inflammation and transplant rejection.
Introduction
Organ transplantation is a life-saving procedure for end-stage organ failure. However, the success of transplantation is often limited by the recipient's immune response against the foreign graft, leading to rejection.[1][2] Acute rejection is primarily mediated by T-lymphocytes that recognize and attack the donor organ.[1][2] A central signaling pathway implicated in the inflammatory and immune responses driving rejection is the Nuclear Factor-kappa B (NF-κB) pathway.
This compound has been identified as a suppressor of NF-κB-dependent gene activation.[3] In a study on human Tenon's capsule fibroblasts, this compound significantly suppressed the production of pro-inflammatory chemokines (IL-8, MCP-1) and extracellular matrix proteins, as well as fibroblast proliferation.[3] By inhibiting NF-κB, this compound has the potential to mitigate the inflammatory cascade and immune cell activation that lead to graft damage in organ transplantation.
These application notes provide a hypothetical framework for evaluating the therapeutic potential of this compound in a preclinical model of acute organ transplant rejection.
Hypothetical Application: Prevention of Acute Cardiac Allograft Rejection in a Rodent Model
This section outlines a hypothetical study to assess the efficacy of this compound in preventing acute rejection of a cardiac allograft in a rat model. The model involves transplanting a heart from a donor rat of one strain to a recipient rat of a different, immunologically incompatible strain.
Experimental Design and Groups
The study would involve the following experimental groups to assess the dose-dependent efficacy and safety of this compound compared to a standard immunosuppressant and a control group.
| Group | Treatment | Animal Strain (Donor -> Recipient) | Number of Animals (n) | Primary Outcome Measures |
| 1 | Vehicle Control (e.g., PBS) | Lewis -> Brown Norway | 10 | Graft survival, Histological rejection score, Inflammatory cytokine levels |
| 2 | This compound (Low Dose) | Lewis -> Brown Norway | 10 | Graft survival, Histological rejection score, Inflammatory cytokine levels |
| 3 | This compound (High Dose) | Lewis -> Brown Norway | 10 | Graft survival, Histological rejection score, Inflammatory cytokine levels |
| 4 | Cyclosporine A (Standard) | Lewis -> Brown Norway | 10 | Graft survival, Histological rejection score, Inflammatory cytokine levels |
| 5 | Sham Surgery | Brown Norway -> Brown Norway | 5 | Baseline histology and cytokine levels |
Experimental Protocols
Rodent Cardiac Transplantation Model (Heterotopic)
This protocol describes a simplified heterotopic heart transplantation procedure in rats.
Materials:
-
Male Lewis and Brown Norway rats (8-12 weeks old)
-
Anesthesia (e.g., Isoflurane)[4]
-
Surgical microscope
-
Microsurgical instruments
-
Suture materials (e.g., 8-0 to 10-0 silk)
-
Heparinized saline
-
Sterile gauze and drapes
Procedure:
-
Anesthesia and Preparation: Anesthetize both donor and recipient rats. Shave and sterilize the surgical areas (abdomen for both, neck for donor).
-
Donor Heart Procurement:
-
Perform a midline laparotomy and thoracotomy on the donor rat.
-
Administer heparin into the inferior vena cava.
-
Ligate and transect the major vessels, carefully preserving the aorta and pulmonary artery.
-
Flush the heart with cold, heparinized saline and explant it.
-
-
Recipient Preparation:
-
Perform a midline laparotomy on the recipient rat.
-
Isolate the abdominal aorta and inferior vena cava.
-
-
Graft Implantation:
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Once anastomoses are complete, release the vascular clamps to allow blood flow to the graft. A beating heart indicates a successful transplant.
-
-
Closure and Recovery: Close the abdominal wall and skin of the recipient. Monitor the animal during recovery.
Drug Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., Phosphate-Buffered Saline)
-
Cyclosporine A
-
Syringes and needles for injection
Procedure:
-
Preparation: Prepare stock solutions of this compound and Cyclosporine A at the desired concentrations.
-
Administration:
-
Begin treatment on the day of transplantation.
-
Administer the assigned treatment (Vehicle, this compound, or Cyclosporine A) via intraperitoneal (IP) or intravenous (IV) injection daily for a specified period (e.g., 14 days).
-
Dosing should be based on the animal's body weight.
-
Monitoring and Endpoint Analysis
Procedure:
-
Graft Survival: Palpate the abdomen daily to assess the heartbeat of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.
-
Histological Analysis: At the time of rejection or at the end of the study, euthanize the animals and harvest the transplanted hearts.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration and tissue damage.
-
Use a standardized scoring system (e.g., International Society for Heart and Lung Transplantation grading scale) to quantify rejection.
-
-
Immunohistochemistry: Stain tissue sections for markers of immune cell infiltration (e.g., CD3 for T-cells, CD68 for macrophages) and NF-κB activation (e.g., phosphorylated p65).
-
Cytokine Analysis: Collect blood samples at specified time points. Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum.
Visualizations
Hypothetical Signaling Pathway of this compound in Transplant Rejection
Caption: this compound hypothetically inhibits NF-κB activation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Acute Transplantation Rejection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of cellular rejection in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anesthesia protocols in laboratory animals used for scientific purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Assessment of APC0576
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC0576 is a novel, potent, and selective small molecule inhibitor of Tumor Progression Kinase 1 (TPK1). The TPK1 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation has been implicated in the progression of various solid tumors. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical cancer models, offering a framework for evaluating its therapeutic potential.
TPK1 Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving TPK1 and the mechanism of action for this compound.
Caption: TPK1 signaling pathway and this compound mechanism of action.
Preclinical Models for In Vivo Efficacy Assessment
The selection of an appropriate preclinical model is critical for evaluating the anti-tumor activity of this compound. The following models are recommended:
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines into immunocompromised mice. They are useful for initial efficacy screening and dose-response studies.
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunocompromised mice. PDX models more accurately reflect the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound.
Caption: General workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a CDX model.
Materials:
-
Human cancer cell line with known TPK1 activation (e.g., NCI-H460)
-
6-8 week old female athymic nude mice
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Treatment Administration:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) once daily (QD).
-
Group 2: this compound (10 mg/kg), p.o., QD.
-
Group 3: this compound (30 mg/kg), p.o., QD.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record body weight twice weekly as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study (e.g., 21 days).
-
Tumor Analysis: At necropsy, excise tumors, weigh them, and process for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-TPK1).
Patient-Derived Xenograft (PDX) Efficacy Study
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.
Materials:
-
Cryopreserved or fresh patient tumor tissue with confirmed TPK1 pathway activation.
-
6-8 week old female NOD/SCID mice.
-
This compound formulated in vehicle.
-
Vehicle control.
-
Surgical tools for tumor implantation.
Protocol:
-
Tumor Implantation: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of each mouse.
-
Tumor Growth and Passaging: Allow tumors to grow. Once a tumor reaches approximately 1000 mm³, it can be excised and passaged into a new cohort of mice for the efficacy study.
-
Randomization and Treatment: Once tumors in the study cohort reach 150-200 mm³, randomize the mice and begin treatment as described in the CDX protocol (Section 4.1).
-
Monitoring and Endpoint: Follow the monitoring and endpoint procedures as outlined in the CDX protocol.
-
Tumor Analysis: In addition to tumor weight and PD analysis, a portion of the tumor can be fixed in formalin and embedded in paraffin for histopathological and immunohistochemical (IHC) analysis.
Data Presentation: Summary of Hypothetical Efficacy Data
The following tables present hypothetical data from an in vivo efficacy study of this compound.
Table 1: Tumor Growth Inhibition in NCI-H460 CDX Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | p.o., QD | 1850 ± 250 | - | - |
| This compound | 10 | p.o., QD | 980 ± 150 | 47 | <0.01 |
| This compound | 30 | p.o., QD | 450 ± 90 | 76 | <0.001 |
Table 2: Body Weight Changes in NCI-H460 CDX Model
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) |
| Vehicle | - | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 |
| This compound | 10 | 22.3 ± 1.1 | 24.1 ± 1.3 | +8.1 |
| This compound | 30 | 22.6 ± 1.3 | 23.5 ± 1.4 | +4.0 |
Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is hitting its target in vivo, it is essential to measure the levels of key biomarkers in the TPK1 pathway.
Protocol: Western Blot for p-TPK1
-
Tumor Homogenization: Homogenize tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated TPK1 (p-TPK1) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Table 3: Pharmacodynamic Modulation in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Mean Relative p-TPK1 Levels (normalized to Vehicle) | Percent Inhibition of p-TPK1 |
| Vehicle | - | 1.00 | - |
| This compound | 10 | 0.45 ± 0.08 | 55 |
| This compound | 30 | 0.15 ± 0.05 | 85 |
Conclusion
These application notes provide a comprehensive guide for the in vivo assessment of this compound efficacy. The described protocols for CDX and PDX models, along with the methods for pharmacodynamic analysis, will enable researchers to robustly evaluate the anti-tumor potential of this novel TPK1 inhibitor. Careful execution of these studies will provide the critical data needed to advance the development of this compound as a potential cancer therapeutic.
Application Notes and Protocols for Measuring NF-kappaB Inhibition by APC0576
For Researchers, Scientists, and Drug Development Professionals
Introduction
APC0576 is a novel small molecule inhibitor of NF-kappaB-dependent gene activation.[1][2] It has been shown to prevent the production of pro-inflammatory chemokines, such as IL-8 and MCP-1, in human endothelial cells induced by pro-inflammatory cytokines like IL-1.[1][3] This makes this compound a promising therapeutic candidate for various diseases involving pathogenic endothelial activation.[1] Understanding the precise mechanism of NF-kappaB inhibition by this compound is crucial for its development and application.
These application notes provide detailed protocols for techniques to measure the inhibitory effect of this compound on the NF-kappaB signaling pathway. A key characteristic of this compound is that it inhibits NF-kappaB-dependent transcriptional activation without affecting the upstream events of I-kappaB-alpha (IκBα) degradation, phosphorylation of RelA (p65), or the DNA binding of NF-kappaB.[1] Therefore, the most relevant assays are those that measure the transcriptional output of the NF-kappaB pathway.
NF-kappaB Signaling Pathway and Point of Inhibition by this compound
The canonical NF-kappaB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-kappaB dimers, typically composed of p65 (RelA) and p50 subunits, are sequestered in the cytoplasm by inhibitor of kappaB (IκB) proteins.[4] Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This unmasks the nuclear localization signal on the NF-kappaB dimer, allowing it to translocate to the nucleus, bind to specific κB sites on the DNA, and activate the transcription of target genes.[5][6]
This compound appears to act at a late stage in this pathway, downstream of NF-kappaB nuclear translocation and DNA binding, to inhibit gene transcription.
References
- 1. This compound, a novel inhibitor of NF-kappaB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing APC0576 Inhibition of NF-κB Signaling Using Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers, making it a prime target for therapeutic intervention.[3] APC0576 is a novel synthetic small molecule identified as an inhibitor of NF-κB-dependent gene activation.[4][5] This compound has been shown to suppress the production of pro-inflammatory chemokines and extracellular matrix components in various cell types, highlighting its potential as a therapeutic agent for managing inflammatory conditions.[6][7]
Luciferase reporter assays are a highly sensitive and quantitative method for studying the activity of signal transduction pathways and gene expression.[8] In the context of NF-κB, a reporter plasmid is used which contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[1][9] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is directly proportional to the transcriptional activity of NF-κB.[8]
These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB activation.
Mechanism of Action of this compound
This compound has been shown to inhibit the interleukin-1 (IL-1)-induced activation of NF-κB-dependent gene expression. Notably, its mechanism of action is distinct from many other NF-κB inhibitors. Studies have demonstrated that this compound does not prevent the degradation of the inhibitory protein I-kappa-B-alpha (IκBα), nor does it inhibit the nuclear translocation and DNA binding of the NF-κB p65 subunit. This indicates that this compound acts downstream of these classical activation steps, likely by interfering with the transcriptional machinery or co-activators required for NF-κB to effectively initiate gene expression.[7]
Figure 1: NF-κB signaling pathway and the inhibitory point of this compound.
Data Presentation
The results of an NF-κB luciferase reporter assay evaluating this compound can be effectively summarized in a table. The data should be presented as normalized luciferase activity, typically by dividing the firefly luciferase signal (NF-κB dependent) by the Renilla luciferase signal (constitutively expressed control) to correct for variations in transfection efficiency and cell viability.[5] The half-maximal inhibitory concentration (IC₅₀) should be calculated to quantify the potency of the compound.
Table 1: Dose-Dependent Inhibition of IL-1α-Induced NF-κB Activity by this compound
| Treatment Group | This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control (Unstimulated) | 0 | 1.0 ± 0.2 | - |
| IL-1α (10 ng/mL) | 0 | 54.5 ± 4.8 | 0% |
| IL-1α + this compound | 0.1 | 42.1 ± 3.5 | 22.7% |
| IL-1α + this compound | 1 | 25.3 ± 2.9 | 53.6% |
| IL-1α + this compound | 10 | 5.8 ± 1.1 | 90.3% |
| IL-1α + this compound | 50 | 1.5 ± 0.4 | 98.1% |
| Calculated IC₅₀ | ~0.85 µM |
RLU: Relative Light Units. Data are representative and shown as mean ± standard deviation.
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to measure the effect of this compound on NF-κB transcriptional activity.
I. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells or another suitable cell line.
-
Plasmids:
-
NF-κB Reporter Plasmid (e.g., pNFκB-Luc), containing firefly luciferase gene driven by an NF-κB response element.
-
Control Plasmid (e.g., pRL-TK), containing Renilla luciferase gene driven by a constitutive promoter.
-
-
Transfection Reagent: FuGENE HD (Promega) or similar.[4]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inducer: Recombinant Human IL-1α or TNF-α.
-
Inhibitor: this compound, dissolved in DMSO.
-
Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.[1]
-
Plates: Opaque, flat-bottom 96-well plates suitable for luminescence readings.
-
Luminometer: Plate reader capable of sequential injection and luminescence detection.
II. Experimental Workflow
Figure 2: Experimental workflow for the NF-κB dual-luciferase reporter assay.
III. Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in standard growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into an opaque 96-well plate at a density that will result in 50-80% confluency the next day (e.g., 2 x 10⁴ cells per well in 100 µL of medium).
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection complex according to the manufacturer's protocol (e.g., FuGENE HD). For each well, combine pNFκB-Luc and pRL-TK plasmids (e.g., at a 10:1 ratio) with the transfection reagent in serum-free medium.
-
Add the transfection complex drop-wise to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C with 5% CO₂.[4]
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Carefully remove the medium from the cells.
-
Add 90 µL of the medium containing the appropriate concentration of this compound or vehicle to each well.
-
Incubate for 1-2 hours at 37°C.
-
Prepare the NF-κB inducer (e.g., IL-1α) at 10x the final concentration.
-
Add 10 µL of the 10x inducer solution to the appropriate wells (final concentration, e.g., 10 ng/mL). Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.[5]
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Gently remove the medium from each well.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20-50 µL of 1x Passive Lysis Buffer to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[5][6]
-
Program the luminometer to inject the luciferase assay reagents and read the luminescence.
-
Inject the Firefly Luciferase Assay Reagent into the first well and measure the luminescence (Signal 1).[5]
-
Inject the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal) and measure the luminescence again (Signal 2).[5]
-
Repeat for all wells on the plate.
IV. Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the Firefly luciferase signal (Signal 1) by the Renilla luciferase signal (Signal 2).
-
Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: Determine the fold induction for the stimulated control by dividing its normalized ratio by the average normalized ratio of the unstimulated control.
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Normalized Ratio of Sample - Average Unstimulated Ratio) / (Average Stimulated Ratio - Average Unstimulated Ratio)] x 100
-
-
IC₅₀ Calculation: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Conclusion
The NF-κB dual-luciferase reporter assay is a robust and highly sensitive method for characterizing the activity of potential inhibitors.[5][8] This protocol provides a framework for researchers to quantitatively assess the dose-dependent inhibitory effects of this compound on NF-κB transcriptional activation. The finding that this compound inhibits NF-κB-dependent gene expression without affecting upstream signaling events makes it a valuable tool for dissecting the molecular mechanisms of transcriptional regulation and a promising candidate for further development as an anti-inflammatory therapeutic.
References
- 1. NF-κB subunits direct kinetically distinct transcriptional cascades in antigen receptor-activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
APC0576 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of APC0576. This compound is a novel, orally available immunosuppressive agent that functions by inhibiting NF-kappaB-dependent gene activation.[1] Proper dissolution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic compound with the chemical formula C23H27N3O3 and a molecular weight of 393.48.[2] It has been identified as an immunosuppressive agent that inhibits the activation of NF-kappaB.[1] This mechanism allows it to suppress the production of pro-inflammatory chemokines and extracellular matrix, making it a candidate for therapeutic use in organ transplantation and various cytokine-mediated diseases.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: While specific quantitative solubility data for this compound is not widely published, for initial in vitro experiments, it is recommended to start with organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, especially oral administration, more complex formulations involving excipients may be necessary. It is crucial to determine the solubility empirically for your specific experimental conditions.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. It is recommended to prepare a high-concentration stock solution of this compound in DMSO and then dilute it in your culture medium to the final desired concentration.
Q4: My this compound powder won't dissolve completely, even with vortexing. What should I do?
A4: If you are experiencing difficulty dissolving this compound, gentle heating (e.g., in a 37°C water bath) and sonication can aid in dissolution. However, be cautious with heating, as it may degrade the compound. Always check the stability of this compound under these conditions if possible. If the compound still does not dissolve, you may have exceeded its solubility limit in the chosen solvent.
Q5: How should I prepare this compound for oral administration in animal studies?
A5: For oral administration, this compound will likely need to be formulated to enhance its solubility and bioavailability. This can involve the use of vehicles such as suspensions in methylcellulose or formulations with cyclodextrins, liposomes, or other permeation enhancers. The development of an appropriate oral formulation is a multi-step process that requires careful optimization.
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with this compound, follow this troubleshooting workflow:
Quantitative Solubility Data
| Solvent | Example Solubility (mg/mL) | Example Molarity (mM) | Notes |
| DMSO | > 20 | > 50.8 | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 | ~12.7 | May be suitable for some applications, but lower solubility expected. |
| Water | < 0.1 | < 0.25 | Expected to be poorly soluble in aqueous buffers. |
| PBS (pH 7.4) | < 0.1 | < 0.25 | Poor solubility in physiological buffers is common for such compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to make a 10 mM solution. The molecular weight of this compound is 393.48 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (µL) = (0.001 g / 393.48 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 254.1 µL
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for In Vivo Formulation Development
Developing a formulation for oral administration is a complex process. The following is a generalized workflow:
This compound Signaling Pathway
This compound inhibits the NF-kappaB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. The diagram below illustrates a simplified representation of the canonical NF-kappaB pathway.
References
Optimizing APC0576 Incubation Time: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of APC0576 to achieve maximum therapeutic effect. This compound is a novel small-molecule inhibitor of NF-κB-dependent gene activation, a critical pathway in inflammatory responses. Proper experimental design, particularly the optimization of incubation time, is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an immunosuppressive agent that selectively inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1] This inhibition prevents the expression of various pro-inflammatory genes, such as those encoding cytokines and chemokines, which are pivotal in mediating inflammatory and immune responses.[1][2]
Q2: How does this compound inhibit NF-κB activity?
A2: While the precise molecular mechanism is still under investigation, studies have shown that this compound inhibits NF-κB-dependent gene activation without preventing the upstream signaling events of IκBα degradation or the phosphorylation of the p65 subunit of NF-κB. This suggests that this compound may act at a later stage of the NF-κB signaling cascade, potentially interfering with the transcriptional machinery or co-activator recruitment.
Q3: What are the known downstream effects of this compound?
A3: In vitro studies have demonstrated that this compound effectively suppresses the production of key inflammatory mediators. For instance, it has been shown to significantly reduce the secretion of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) in human Tenon's capsule fibroblasts.[3] It also inhibits interleukin-2 (IL-2) production and proliferation in human peripheral blood mononuclear cells.[1]
Q4: Is there a standard incubation time for this compound in cell-based assays?
A4: There is no single standard incubation time for this compound, as the optimal duration depends on the specific cell type, the concentration of this compound used, and the particular endpoint being measured. To determine the most effective incubation period for your experiment, it is essential to perform a time-course study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in results between replicate wells. | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consistent technique. To minimize evaporation, fill the outer wells of the plate with sterile phosphate-buffered saline (PBS). |
| No observable effect of this compound on the target endpoint. | Incubation time is too short for the biological process to occur. The concentration of this compound is too low. The cells are not responsive to the stimulus or this compound. | Perform a time-course experiment with a broader range of time points (e.g., 2, 4, 8, 16, 24, 48 hours). Conduct a dose-response experiment with a wider range of this compound concentrations. Verify the responsiveness of your cell line to the stimulus and check for the expression of the target pathway components. |
| Cell death or cytotoxicity observed in treated wells. | The concentration of this compound is too high. The incubation time is excessively long. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Optimize the incubation time to a point where the desired inhibitory effect is observed without significant cell death. |
| Inconsistent results across different experiments. | Variation in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment. Ensure consistent incubator temperature, CO2 levels, and humidity. |
Data Presentation
The following tables present representative data from a hypothetical time-course experiment designed to determine the optimal incubation time for this compound in human umbilical vein endothelial cells (HUVECs) stimulated with a pro-inflammatory cytokine.
Table 1: Time-Dependent Inhibition of IL-8 Secretion by this compound
| Incubation Time (hours) | IL-8 Concentration (pg/mL) - Vehicle Control | IL-8 Concentration (pg/mL) - this compound (10 µM) | % Inhibition |
| 4 | 150 ± 12 | 135 ± 10 | 10% |
| 8 | 450 ± 35 | 315 ± 28 | 30% |
| 16 | 980 ± 70 | 441 ± 42 | 55% |
| 24 | 1200 ± 95 | 420 ± 38 | 65% |
| 48 | 1150 ± 88 | 402 ± 35 | 65% |
Table 2: Time-Dependent Inhibition of MCP-1 mRNA Expression by this compound
| Incubation Time (hours) | Relative MCP-1 mRNA Expression (Fold Change) - Vehicle Control | Relative MCP-1 mRNA Expression (Fold Change) - this compound (10 µM) | % Inhibition |
| 4 | 5 ± 0.4 | 4.5 ± 0.3 | 10% |
| 8 | 25 ± 2.1 | 15 ± 1.5 | 40% |
| 16 | 60 ± 5.5 | 21 ± 2.0 | 65% |
| 24 | 55 ± 4.8 | 19.2 ± 1.8 | 65% |
| 48 | 40 ± 3.5 | 14 ± 1.3 | 65% |
Experimental Protocols
Protocol: Time-Course Analysis of this compound-Mediated Inhibition of Chemokine Production
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting cytokine-induced chemokine production in HUVECs.
-
Cell Culture:
-
Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2.
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare working solutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Experimental Treatment:
-
Replace the culture medium with fresh medium containing either the vehicle control (medium with 0.1% DMSO) or the desired concentrations of this compound.
-
Pre-incubate the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β).
-
-
Time-Course Incubation:
-
Incubate the plates for various time points (e.g., 4, 8, 16, 24, and 48 hours).
-
-
Sample Collection and Analysis:
-
For Protein Analysis (ELISA): At each time point, collect the cell culture supernatant. Centrifuge to remove any cellular debris. Analyze the supernatant for IL-8 and MCP-1 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
For mRNA Analysis (RT-qPCR): At each time point, lyse the cells directly in the wells using a suitable lysis buffer. Isolate total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for IL-8, MCP-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemokine secretion or mRNA expression at each time point relative to the vehicle-treated control.
-
Plot the percentage inhibition as a function of incubation time to determine the optimal duration for maximum effect.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: APC0576 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using APC0576 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) dependent gene activation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell proliferation, and survival. This compound is believed to interfere with this signaling cascade, thereby preventing the expression of NF-κB target genes.
Q2: What are the primary in vitro applications of this compound?
Based on its mechanism of action as an NF-κB inhibitor, this compound is primarily used in in vitro studies to:
-
Investigate the role of the NF-κB pathway in various cellular processes.
-
Assess the anti-inflammatory potential of inhibiting NF-κB in cell-based models.
-
Evaluate its effect on cell proliferation and viability in the context of diseases where NF-κB is dysregulated, such as cancer and inflammatory disorders.[2]
Q3: What cell types are suitable for in vitro experiments with this compound?
This compound can be used in a wide range of mammalian cell lines. The choice of cell line should be guided by the research question. For example, human Tenon's capsule fibroblasts have been used to study the effect of this compound on inflammation and extracellular matrix production. Other relevant cell types include immune cells (e.g., macrophages, lymphocytes), endothelial cells, and various cancer cell lines known to have activated NF-κB signaling.
Q4: How should I prepare and store this compound for in vitro use?
It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentration in a fresh cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the culture medium should typically be kept below 0.1-0.5%.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on NF-κB Target Gene Expression
If you are not observing the expected inhibitory effect of this compound on the expression of NF-κB target genes (e.g., IL-6, IL-8, MCP-1), consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| This compound Concentration Too Low | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range could be from 0.1 µM to 10 µM. |
| Inadequate Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing the desired effect. |
| Cell Line Insensitivity | The NF-κB pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. Confirm the activation of the NF-κB pathway in your cells upon stimulation using a positive control. |
| Improper this compound Handling | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal Stimulation of NF-κB Pathway | Ensure that the stimulus used to activate the NF-κB pathway (e.g., TNF-α, IL-1β, LPS) is potent and used at an optimal concentration. Confirm the activation of the pathway by measuring IκBα degradation or p65 phosphorylation via Western blot. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
High variability in colorimetric or fluorometric assays (e.g., MTS, WST-1, CellTiter-Glo®) can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Inconsistent Incubation Times | Standardize all incubation times, especially the final incubation with the assay reagent. Use a multichannel pipette to add reagents to multiple wells simultaneously. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Contamination | Visually inspect your cells for any signs of microbial contamination. Perform regular mycoplasma testing on your cell cultures. |
Issue 3: High Background in ELISA Assays
High background in ELISA assays for measuring cytokines or chemokines can mask the inhibitory effect of this compound.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step. |
| Inadequate Blocking | Increase the concentration of the blocking agent or the blocking incubation time. Consider trying a different blocking buffer. |
| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentrations that give a good signal-to-noise ratio. |
| Cross-reactivity | Ensure that the antibodies used are specific for the target analyte and do not cross-react with other proteins in the sample. |
| Substrate Solution Issues | Prepare the substrate solution fresh just before use and protect it from light. Ensure that the substrate has not expired. |
Experimental Protocols & Data Presentation
Protocol: Measuring IL-8 Production in Human Fibroblasts via ELISA
This protocol outlines the steps to assess the effect of this compound on IL-1β-induced IL-8 production in a human fibroblast cell line.
-
Cell Seeding: Seed human fibroblasts (e.g., HFL-1) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a solution of human recombinant IL-1β in a serum-free medium at a concentration of 2 ng/mL. Add 10 µL of this solution to each well (final concentration of 0.2 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for IL-8 measurement.
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.
Sample Data: Effect of this compound on IL-1β-induced IL-8 Production
The following table presents representative data from an experiment following the protocol above.
| Treatment | This compound (µM) | IL-8 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Unstimulated | 0 | 50.2 | 8.5 | N/A |
| IL-1β | 0 | 850.6 | 45.2 | 0 |
| IL-1β + this compound | 0.1 | 675.4 | 38.1 | 20.6 |
| IL-1β + this compound | 1 | 340.1 | 25.9 | 60.0 |
| IL-1β + this compound | 10 | 125.8 | 15.3 | 85.2 |
Visualizations
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
potential off-target effects of APC0576
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of APC0576. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule designed as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It specifically interferes with NF-κB-dependent gene activation. This mechanism has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines, as well as inhibit T-cell-dependent immune functions.[1]
Q2: Has this compound been observed to have any off-target effects in preclinical studies?
Published preclinical studies on this compound have reported that the compound effectively inhibits immune responses in both in vitro and in vivo primate models without significant toxicological signs.[1] However, detailed public data from comprehensive off-target screening assays, such as broad kinase profiling or receptor binding panels, is not currently available. Therefore, a complete profile of potential off-target interactions has not been publicly disclosed.
Q3: What are the known on-target effects of this compound that I should be aware of in my experiments?
As an inhibitor of the NF-κB pathway, this compound has been shown to have the following on-target effects:
-
Inhibition of Pro-inflammatory Mediators: Significantly suppresses the production of IL-8 and MCP-1 in human Tenon's capsule fibroblasts.[2]
-
Reduction of Extracellular Matrix Proteins: Decreases the production of procollagen, fibronectin, and laminin.[2]
-
Immunosuppression: Attenuates delayed-type hypersensitivity reactions and specific antibody formation in primate models. It has also been shown to prevent the rejection of allogeneic kidney transplants in primates.[1]
-
Inhibition of T-Cell Function: Suppresses interleukin-2 (IL-2) production and proliferation in human peripheral blood mononuclear cells.[1]
Researchers should consider these known on-target effects when designing experiments and interpreting results.
Troubleshooting Guides
Problem: I am observing unexpected cellular phenotypes in my experiments with this compound that do not seem to be related to NF-κB inhibition.
Possible Cause: This could be indicative of a potential off-target effect. While specific off-target interactions for this compound have not been publicly detailed, it is a possibility for any small molecule inhibitor.
Troubleshooting Steps:
-
Confirm On-Target Activity: As a first step, verify that this compound is inhibiting the NF-κB pathway in your experimental system. This can be done using a reporter assay for NF-κB activity or by measuring the expression of known NF-κB target genes.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may occur at higher concentrations of the compound. Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for NF-κB inhibition.
-
Use a Structurally Unrelated NF-κB Inhibitor: To determine if the observed phenotype is a result of NF-κB inhibition or a potential off-target effect, use a different, structurally unrelated NF-κB inhibitor as a control. If the phenotype is not replicated with the control compound, it is more likely to be an off-target effect of this compound.
-
Consult Public Databases: Although specific data for this compound is limited, you can search public databases of compound profiling data (e.g., ChEMBL, PubChem) to see if similar chemical scaffolds have known off-target activities.
Data Presentation
Currently, there is no publicly available quantitative data from off-target screening assays for this compound to summarize in a tabular format. In the absence of specific data, the following table outlines the types of assays typically used to profile a compound for off-target effects.
| Assay Type | Description | Typical Panel Size | Information Gained |
| Kinase Profiling | A panel of purified kinases is used to determine the inhibitory activity of the compound against a wide range of kinases. This is crucial as many signaling pathways are regulated by kinases. | > 400 kinases | Identifies potential off-target kinase inhibition, which can lead to unintended effects on cellular signaling. |
| Receptor Binding Assay | A panel of cloned receptors is used to measure the binding affinity of the compound to various G-protein coupled receptors (GPCRs), ion channels, and transporters. | > 50 receptors/channels | Reveals potential interactions with cell surface receptors that could trigger unintended signaling cascades. |
| Safety Pharmacology | A battery of in vivo and in vitro tests designed to assess the effects of a compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[3][4][5][6] | Varies by regulatory guidelines | Identifies potential adverse effects on vital organ functions before clinical trials.[3][4][5][6] |
Experimental Protocols
Detailed experimental protocols for the preclinical assessment of this compound are not publicly available. However, based on the published research, the following are general methodologies that would be employed to characterize a compound like this compound.
1. NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Cells (e.g., HEK293 or a relevant cell line for the research question) are transiently or stably transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time.
-
NF-κB signaling is stimulated with an appropriate agonist (e.g., TNF-α or IL-1β).
-
After a suitable incubation period, the reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
The IC50 value for this compound is calculated by plotting the dose-response curve.
-
2. Kinase Selectivity Profiling (General Protocol)
-
Objective: To assess the off-target activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
A high-throughput in vitro assay is performed using a large panel of purified, recombinant kinases.
-
This compound is incubated with each kinase in the presence of its specific substrate and ATP.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.
-
The percent inhibition of each kinase by this compound at a fixed concentration is determined.
-
For any significant "hits" (kinases inhibited above a certain threshold), a follow-up dose-response analysis is performed to determine the IC50 value.
-
Mandatory Visualization
Caption: Intended signaling pathway of this compound as an inhibitor of NF-κB activation.
Caption: General experimental workflow for assessing off-target effects of a small molecule inhibitor.
References
- 1. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. criver.com [criver.com]
Technical Support Center: APC0576 Cytotoxicity Assessment in Primary Cells
Disclaimer: APC0576 is an investigational compound. The information provided herein is based on general principles of in vitro cytotoxicity assessment in primary cells and may not be specific to the definitive mechanism of this compound. This guide is intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an investigational compound that has been shown to suppress NF-kappaB-dependent gene activation.[1] In human Tenon's capsule fibroblasts (TCFs), it has been found to decrease the production of pro-inflammatory chemokines and extracellular matrix (ECM) proteins without adversely affecting cell viability at therapeutic concentrations.[1]
Q2: Which primary cell types are most suitable for testing this compound cytotoxicity?
A2: The choice of primary cells should be guided by the intended therapeutic application of the compound. Given its known effects on fibroblasts, primary human fibroblasts (e.g., dermal, lung, or Tenon's capsule) are highly relevant.[1] Other relevant primary cell types could include peripheral blood mononuclear cells (PBMCs), hepatocytes, or renal proximal tubule cells to assess off-target toxicity.[2]
Q3: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A3: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to low nanomolar concentrations.[3] This helps in determining the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) and establishing a dose-response curve.[4][5]
Q4: What are the essential controls to include in my cytotoxicity experiment?
A4: To ensure data validity, the following controls are critical:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure the solvent itself is not causing cytotoxicity.[4]
-
Positive Control (Maximum Release/Death): Cells treated with a known cytotoxic agent or a lysis buffer (like Triton X-100) to represent 0% viability or maximum cytotoxicity.[6][7]
-
Medium Background Control: Wells containing only culture medium (no cells) to measure the background absorbance or fluorescence of the assay reagents.[7][8]
Q5: How long should I expose primary cells to this compound?
A5: Exposure time can significantly influence cytotoxicity. Typical incubation times for initial screening range from 24 to 72 hours.[3][5][9] A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to understand the kinetics of the cytotoxic response.[4]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting steps. Use a consistent volume for each well.[10] |
| Pipetting Inaccuracy | Verify pipette calibration. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, and ensure tips are properly sealed.[10] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.[10] |
| Cell Passage Number | Primary cells can undergo phenotypic changes with increasing passage numbers.[11] Use cells from a consistent and low passage number for all experiments. Standardize all cell culture conditions.[11] |
Problem 2: Control cells show low viability or high background.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | The vehicle (e.g., DMSO) may be toxic at the concentration used. Run a solvent toxicity assessment with a serial dilution of the vehicle alone. Ensure the final solvent concentration is consistent across all treated wells and typically below 0.5%.[4] |
| Contamination | Microbial contamination (bacteria, yeast, or mycoplasma) can affect cell health and assay results.[11] Routinely test for mycoplasma and visually inspect cultures for other contaminants.[11] |
| Suboptimal Culture Conditions | Incorrect pH, temperature, or CO2 levels can stress cells. Ensure incubators are properly calibrated and maintained. Check the quality and expiration date of the culture medium. |
| Assay Reagent Issues | Reagents may be expired, improperly stored, or contaminated. Prepare fresh reagents and store them according to the manufacturer's instructions.[10] |
Problem 3: No dose-dependent cytotoxic effect is observed.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | The concentrations tested may be too low to induce cytotoxicity or too high, causing 100% cell death across all wells. Expand the concentration range in both directions (e.g., from 1 nM to 200 µM). |
| Incorrect Incubation Time | The cytotoxic effect may develop more slowly or rapidly than the chosen time point. Perform a time-course experiment to identify the optimal exposure duration.[4] |
| Compound Instability or Precipitation | This compound may be unstable or precipitate in the culture medium at high concentrations. Visually inspect the wells for precipitate. Prepare fresh dilutions of the compound for each experiment. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the specific mechanism of cell death induced by this compound. Consider using a different assay that measures a different endpoint (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).[6] |
Quantitative Data Summary (Hypothetical)
Table 1: IC50 Values of this compound in Various Primary Cell Types after 48-hour exposure.
| Cell Type | Assay | IC50 (µM) |
| Human Dermal Fibroblasts (HDF) | MTT Assay | 78.5 |
| Human Renal Proximal Tubule Cells (RPTEC) | LDH Assay | > 100 |
| Human Peripheral Blood Mononuclear Cells (PBMC) | Annexin V/PI | 92.1 |
Table 2: Summary of Cytotoxicity Assessment for this compound on Primary Human Fibroblasts.
| Assay Type | Endpoint Measured | Result at 50 µM (48h) | Interpretation |
| MTT Assay | Metabolic Activity | 45% reduction in viability | Significant inhibition of metabolic function. |
| LDH Release Assay | Membrane Integrity | 15% increase in LDH release | Minor impact on membrane integrity, suggesting non-necrotic cell death. |
| Annexin V/PI Staining | Apoptosis/Necrosis | 35% Annexin V+/PI- cells | This compound induces early-stage apoptosis.[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[13]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the compound or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Be sure to include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[16]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.[6][7]
-
Reagent Addition: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[7]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7][16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-690 nm should be used to correct for background absorbance.[8]
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[12][18] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12][18]
-
Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates or T25 flasks.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well/flask.[17]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300-700 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
References
- 1. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Characteristics of cancer cell death after exposure to cytotoxic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
how to determine the optimal working concentration of APC0576
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of APC0576, a known inhibitor of the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that suppresses the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of the inflammatory response, and its inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines, such as IL-8 and MCP-1.[1]
Q2: What are the known biological effects of this compound in vitro?
A2: In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory chemokines and extracellular matrix proteins in human Tenon's capsule fibroblasts.[1] Additionally, it has been shown to inhibit the proliferation of T-cells and reduce the production of IL-2.
Q3: How do I begin to determine the optimal working concentration of this compound for my specific cell type?
A3: The process involves a systematic approach that first establishes the cytotoxic profile of this compound in your cells, followed by a functional assay to measure its inhibitory effect on the NF-κB pathway. The optimal concentration will be the one that shows significant inhibition of NF-κB activity with minimal impact on cell viability.
Q4: What is a dose-response experiment and why is it important?
A4: A dose-response experiment involves treating your cells with a range of concentrations of this compound and measuring the biological response at each concentration. This is crucial for determining the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value is a key parameter for defining the optimal working concentration.
Experimental Workflow and Protocols
The determination of the optimal working concentration of this compound should be performed in a stepwise manner, beginning with an assessment of its impact on cell viability and followed by a functional analysis of its inhibitory properties.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a 2X stock of a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.20 | 100% |
| 0.1 | 1.18 | 98% |
| 1 | 1.15 | 96% |
| 10 | 1.10 | 92% |
| 25 | 0.95 | 79% |
| 50 | 0.60 | 50% |
| 100 | 0.25 | 21% |
| Caption: Example data from an MTT assay showing the effect of this compound on cell viability. |
Protocol 2: NF-κB Reporter Assay
This protocol is for measuring the inhibitory effect of this compound on NF-κB activity using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB stimulus (e.g., TNF-α or IL-1α)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the this compound concentration to determine the IC50 value.
Caption: Example of a dose-response curve for determining the IC50 value of this compound.
| This compound Concentration (µM) | Normalized Luciferase Activity | % Inhibition |
| 0 (Stimulated Control) | 10,000 | 0% |
| 0.01 | 9,500 | 5% |
| 0.1 | 7,500 | 25% |
| 1 | 5,000 | 50% |
| 10 | 1,500 | 85% |
| 100 | 500 | 95% |
| Caption: Example data from an NF-κB reporter assay showing the inhibitory effect of this compound. |
Troubleshooting Guide
Caption: Troubleshooting flowchart for common issues encountered during this compound experiments.
Q5: I am not observing any inhibitory effect of this compound. What should I do?
A5:
-
Check Compound Concentration and Integrity: Ensure that your stock solution of this compound is prepared correctly and has been stored properly to prevent degradation.
-
Increase Concentration Range: It's possible that the concentrations you have tested are too low for your specific cell type. Try a higher range of concentrations, keeping in mind the cytotoxicity profile.
-
Confirm Pathway Activation: Make sure that the NF-κB pathway is being robustly activated in your positive control (stimulated cells without this compound). If the stimulus is not working, you will not be able to observe any inhibition.
Q6: this compound is showing high cytotoxicity even at low concentrations. What could be the issue?
A6:
-
Assess Cell Health: Ensure that your cells are healthy and not at a high passage number, as this can make them more sensitive to compounds.
-
Check Vehicle Concentration: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Reduce Incubation Time: A shorter incubation time with this compound may be sufficient to observe an inhibitory effect without causing significant cytotoxicity.
Q7: I am seeing a lot of variability between my replicate wells. How can I improve this?
A7:
-
Ensure Uniform Cell Seeding: Inconsistent cell numbers across wells can lead to high variability. Ensure your cell suspension is homogenous before seeding.
-
Precise Pipetting: Use calibrated pipettes and be careful to add the same volume of reagents to each well.
-
Proper Mixing: Ensure all reagents, including the compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.
References
avoiding precipitation of APC0576 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of APC0576 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound is often attributed to its low intrinsic aqueous solubility. The most common triggers for precipitation include:
-
pH shifts: this compound solubility is highly pH-dependent. Shifts in pH outside of the optimal range can significantly decrease its solubility.
-
Buffer composition and concentration: Certain buffer species can interact with this compound, leading to the formation of insoluble salts or complexes. High buffer concentrations can also promote "salting out."
-
Temperature changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
High concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably cause precipitation.
-
Solvent exchange: When transferring this compound from a high-solubility organic solvent to an aqueous buffer, rapid changes in solvent polarity can cause the compound to crash out of solution.
Q2: What is the recommended pH range for maintaining this compound solubility?
A2: Based on internal studies, this compound exhibits maximum solubility in the pH range of 4.0 to 5.5. It is critical to maintain the pH of your final aqueous solution within this range to prevent precipitation.
Q3: Are there any known incompatible buffers or excipients with this compound?
A3: Yes, phosphate buffers have been observed to cause precipitation with this compound, likely due to the formation of insoluble phosphate salts. It is recommended to use alternative buffering systems such as acetate or citrate. Additionally, high concentrations of chloride ions should be avoided.
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon dissolving this compound in an aqueous buffer.
This is a common issue when the solubility limit is exceeded or when using an inappropriate buffer system.
| Potential Cause | Recommended Solution |
| pH of the buffer is outside the optimal range (4.0-5.5). | Adjust the pH of the buffer to be within the 4.0-5.5 range before adding this compound. |
| The buffer system is incompatible (e.g., phosphate buffer). | Replace the phosphate buffer with a citrate or acetate buffer at the same pH and concentration. |
| The concentration of this compound is too high for the aqueous system. | Reduce the target concentration of this compound. Consider using a solubility-enhancing excipient. |
Issue 2: Precipitation occurs after a period of time (e.g., hours or overnight) at room temperature or 4°C.
This delayed precipitation can be due to slow nucleation and crystal growth, often triggered by subtle changes in the solution.
| Potential Cause | Recommended Solution |
| Metastable solution: The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution. | Lower the working concentration of this compound. If a higher concentration is necessary, the addition of a stabilizing agent may be required. |
| Temperature fluctuations: A decrease in temperature can reduce solubility. | Prepare and store the solution at a constant, controlled temperature. If cold storage is necessary, confirm the solubility at that temperature. |
| Slow degradation: Chemical degradation of this compound may lead to less soluble byproducts. | Prepare fresh solutions before each experiment. Protect the solution from light if the compound is light-sensitive. |
Issue 3: Precipitation is observed when diluting a concentrated this compound stock solution (in organic solvent) into an aqueous buffer.
This is a classic example of precipitation caused by a solvent switch, where the compound is not soluble in the final solvent mixture.
| Potential Cause | Recommended Solution |
| Rapid solvent change: The abrupt change in polarity causes the compound to crash out. | Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring. |
| Final organic solvent concentration is too low: The final mixture does not have enough organic solvent to maintain solubility. | Increase the percentage of the organic co-solvent in the final aqueous solution. Note that this may affect downstream experiments. |
| Local concentration effects: Even with stirring, localized high concentrations can lead to nucleation. | Use a pre-mixed aqueous/organic solvent system for the dilution if the experiment allows. |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Aqueous Solution
This protocol is designed to minimize the risk of precipitation when preparing an aqueous solution of this compound.
-
Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
Warm the acetate buffer to 37°C to transiently increase solubility during preparation.
-
While vigorously vortexing the acetate buffer, slowly add the 100 mM DMSO stock solution dropwise to achieve the final desired concentration of 1 mM.
-
Continue to vortex for an additional 2 minutes after the addition is complete.
-
Allow the solution to cool to room temperature before use. Visually inspect for any signs of precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Buffer Systems
The following table summarizes the observed solubility of this compound at 25°C in different buffer systems.
| Buffer System (50 mM) | pH | Maximum Solubility (µM) | Observations |
| Sodium Phosphate | 7.4 | < 1 | Immediate heavy precipitation |
| Sodium Phosphate | 5.0 | 15 | Gradual precipitation over 1 hour |
| Sodium Citrate | 5.0 | 150 | Stable for > 24 hours |
| Sodium Acetate | 5.0 | 180 | Stable for > 48 hours |
| Tris-HCl | 7.4 | < 5 | Immediate precipitation |
Visualizations
minimizing variability in APC0576-treated experimental groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with APC0576. Our goal is to help you minimize variability in your experimental groups and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule that acts as an immunosuppressive agent.[1] Its primary mechanism is the inhibition of NF-kappaB-dependent gene activation.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as IL-2, IL-8, and MCP-1.[1][2] It has been shown to suppress T-cell dependent immune functions and the proliferation of certain cell types like human Tenon's capsule fibroblasts.[1][2]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in studies related to immunosuppression. Key applications include in vitro studies of T-cell activation and proliferation, as well as in vivo models of organ transplantation and delayed-type hypersensitivity.[1] It is also investigated for its potential to reduce inflammation and scarring by inhibiting fibroblast proliferation and extracellular matrix (ECM) production.[2]
Q3: What level of variability is considered acceptable in assays using this compound?
A3: The acceptable level of variability, often measured by the coefficient of variation (CV), depends on the specific assay. In many quantitative assays, a CV below 15% is desirable. For serological assays, a twofold difference between measurements of the same sample has been historically considered an upper limit of acceptable variability.[3] It is crucial to establish baseline variability for your specific experimental setup to identify and troubleshoot deviations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than Expected Variability in In Vitro Cytokine Measurements
You are measuring cytokine levels (e.g., IL-2, IL-8) in cell culture supernatants after treatment with this compound, and you observe significant variability between replicate wells.
Caption: Troubleshooting logic for high in vitro variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Maintain a consistent cell passage number for all experiments. Cells at high passage numbers can exhibit altered responses. Ensure high cell viability (>95%) before seeding. |
| Uneven Cell Seeding | Variations in the initial number of cells per well can lead to large differences in cytokine production.[4] Use an automated cell counter for accuracy and ensure the cell suspension is homogenous before and during plating. |
| Improper this compound Preparation | Ensure this compound is fully dissolved in the recommended solvent and vortexed before each dilution. Prepare fresh dilutions for each experiment to avoid degradation. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound, stimuli (e.g., IL-1α), or reagents can introduce significant variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Assay Technique | For ELISA, ensure consistent incubation times, washing steps, and reagent temperatures across all plates. |
Issue 2: Inconsistent Immunosuppressive Effects of this compound in Animal Models
You are administering this compound to animal models (e.g., mice, primates) and observing high inter-individual variability in the therapeutic outcome (e.g., graft survival, reduction in delayed-type hypersensitivity).
Caption: Troubleshooting logic for inconsistent in vivo effects.
| Potential Cause | Recommended Solution |
| Inter-individual Variability | Phenotypic differences between animals of the same inbred strain can impact experimental outcomes.[5] Where possible, include a baseline measurement before treatment to stratify animals into balanced groups. |
| Inconsistent Drug Administration | For oral administration, ensure the gavage technique is consistent and delivers the full dose.[1] For other routes, verify the formulation's stability and concentration. |
| Circadian Rhythm Effects | Immune parameters can vary based on circadian rhythms.[6] Dosing and sample collection should occur at the same time each day for all animals. |
| Environmental Stressors | Stress from housing, handling, or procedures can affect the immune system and introduce variability. Acclimatize animals properly and standardize all handling procedures. |
| Underlying Health Status | Subclinical infections or other health issues can alter an animal's response to this compound. Ensure all animals are healthy before starting the experiment. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., BrdU or [3H]-thymidine) for the final 18 hours of incubation. Measure proliferation according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
Protocol 2: Cytokine Measurement by ELISA
This protocol describes a general method for measuring cytokine levels in cell culture supernatants.
-
Sample Collection: After the desired incubation period with this compound and a stimulus (e.g., IL-1α), centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., human IL-8). This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
Data Presentation
Table 1: Illustrative In Vitro IL-8 Production Data
This table demonstrates how to present quantitative data from an in vitro experiment assessing the effect of this compound on IL-1α-stimulated IL-8 production in human fibroblasts.
| Treatment Group | Concentration | N | Mean IL-8 (pg/mL) | Std. Deviation | Coeff. of Variation (%) |
| Unstimulated Control | - | 4 | 50.2 | 8.5 | 16.9 |
| Vehicle Control (IL-1α) | 0.1% DMSO | 4 | 850.6 | 95.3 | 11.2 |
| This compound (IL-1α) | 1 µM | 4 | 425.1 | 48.7 | 11.5 |
| This compound (IL-1α) | 10 µM | 4 | 150.8 | 20.1 | 13.3 |
| This compound (IL-1α) | 100 µM | 4 | 65.4 | 9.8 | 15.0 |
Table 2: Illustrative In Vivo Delayed-Type Hypersensitivity (DTH) Data
This table shows an example of how to present data from an in vivo DTH study in a mouse model.
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Paw Swelling (mm) | Std. Deviation | Coeff. of Variation (%) |
| Vehicle Control | - | 8 | 2.1 | 0.5 | 23.8 |
| This compound | 10 | 8 | 1.5 | 0.4 | 26.7 |
| This compound | 30 | 8 | 0.9 | 0.3 | 33.3 |
| Dexamethasone (Positive Control) | 1 | 8 | 0.7 | 0.2 | 28.6 |
Signaling Pathway
Caption: this compound inhibits NF-κB signaling pathway.
References
- 1. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NF-κB Inhibitors: APC0576 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappaB (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of APC0576, a novel NF-κB inhibitor, against other widely used inhibitors, offering a comprehensive overview of their mechanisms, potency, and the experimental protocols used for their evaluation.
Mechanism of Action: A Diverse Landscape of NF-κB Inhibition
NF-κB activation is a tightly regulated process. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB to translocate to the nucleus and activate target gene expression. The inhibitors discussed herein target different stages of this critical pathway.
This compound stands out due to its unique mechanism of action. Unlike many other inhibitors, it does not prevent the degradation of IκBα or the phosphorylation of the NF-κB subunit RelA (p65)[1]. Instead, it acts downstream, inhibiting NF-κB-dependent gene activation. This suggests a novel mode of interference with the transcriptional machinery or co-activators essential for NF-κB function.
In contrast, other inhibitors target more upstream events in the NF-κB signaling cascade:
-
BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. It has also been reported to have multiple other targets[2].
-
SC75741 impairs the DNA binding of the p65 subunit of NF-κB, directly preventing the transcription of target genes[3][4].
-
Parthenolide , a sesquiterpene lactone, is known to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation[5][6].
-
MG132 is a potent proteasome inhibitor. By blocking the proteasome, it prevents the degradation of phosphorylated IκBα, thus indirectly inhibiting NF-κB activation[7][8][9][10][11].
Figure 1. The NF-κB signaling pathway and points of intervention for various inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the discussed NF-κB inhibitors. It is important to note that these values were determined in different studies using various cell types and assay conditions, which can influence the apparent potency.
| Inhibitor | Target/Assay | Cell Type | IC50 | Reference |
| This compound | NF-κB-dependent gene activation (reporter assay) | HUVEC | Low µM range | [1] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [5] |
| SC75741 | p65 DNA binding | - | 200 nM | [3][4] |
| Parthenolide | NF-κB activation (reporter assay) | U937 cells | ~5-7.5 µM | [5][6] |
| MG132 | Proteasome activity | - | Ki = 4 nM | [7][8][9][10][11] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery and development. This section provides an overview of the key methodologies used to characterize and compare NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Figure 2. A generalized workflow for an NF-κB luciferase reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
-
Inhibitor Treatment and Stimulation:
-
After transfection, cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
Cells are then stimulated with an NF-κB activator, such as Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activity.
-
-
Cell Lysis and Luciferase Assay:
-
Following stimulation, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The cell lysate is then mixed with a luciferase substrate. The resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The percentage of inhibition is calculated relative to the stimulated control (no inhibitor), and the IC50 value is determined by plotting the inhibitor concentration versus the percentage of inhibition.
-
Western Blot for IκBα Degradation
This technique is used to assess whether an inhibitor prevents the degradation of IκBα.
Figure 3. A typical workflow for assessing IκBα degradation via Western blot.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor and/or stimulus as described for the reporter assay.
-
At various time points, cells are lysed, and the total protein concentration is determined.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IκBα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
The resulting signal is captured on X-ray film or with a digital imaging system. The intensity of the IκBα band is quantified to determine the extent of degradation.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to determine if an inhibitor affects the DNA-binding activity of NF-κB.
Detailed Methodology:
-
Nuclear Extract Preparation:
-
Cells are treated with the inhibitor and stimulus.
-
Nuclear extracts containing the activated NF-κB are then prepared.
-
-
Probe Labeling and Binding Reaction:
-
A short, double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind.
-
-
Electrophoresis and Detection:
-
The protein-DNA complexes are separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is then dried and exposed to X-ray film or imaged to visualize the bands. A "shifted" band indicates the formation of an NF-κB-DNA complex.
-
Conclusion
The landscape of NF-κB inhibitors is diverse, with compounds targeting various stages of the signaling pathway. This compound presents a compelling profile with its unique downstream mechanism of action, which may offer a different therapeutic window and side-effect profile compared to inhibitors that target more upstream and potentially pleiotropic signaling nodes. While direct comparative data is limited, the information presented in this guide provides a solid foundation for researchers to understand the key differences between this compound and other commonly used NF-κB inhibitors. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and potential of these compounds in various disease models.
References
- 1. This compound, a novel inhibitor of NF-kappaB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinating enzymes and the proteasome regulate preferential sets of ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitor MG132 reduces growth of As4.1 juxtaglomerular cells via caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: APC0576 vs. Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway: APC0576 and parthenolide. The objective is to highlight the distinct advantages of this compound, a novel synthetic small molecule, over the well-studied natural product parthenolide, for targeted inhibition of NF-κB-mediated gene expression. This comparison is supported by available experimental data on their mechanisms of action and efficacy.
Executive Summary
This compound presents a more targeted and potentially refined approach to NF-κB inhibition compared to parthenolide. While parthenolide acts upstream by inhibiting the IκB kinase (IKK) complex, thereby preventing the activation of NF-κB, this compound functions downstream, inhibiting NF-κB-dependent gene activation without affecting the upstream signaling cascade. This key difference suggests that this compound may offer a more specific mode of action with potentially fewer off-target effects, a significant advantage in the development of therapeutic agents.
Mechanisms of Action: A Tale of Two Inhibitors
The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases. Both this compound and parthenolide effectively inhibit this pathway, but through fundamentally different mechanisms.
Parthenolide: The Upstream Blocker
Parthenolide, a sesquiterpene lactone derived from the feverfew plant, is a well-documented inhibitor of the canonical NF-κB pathway. Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex, particularly the IKKβ subunit.[1] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2] Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, further impeding its function.
This compound: The Downstream Modulator
In contrast, this compound, a novel synthetic small molecule, operates at a later stage of the NF-κB signaling cascade. Experimental evidence demonstrates that this compound effectively inhibits IL-1-induced NF-κB-dependent gene activation.[3] Crucially, it achieves this without preventing the degradation of IκBα, the nuclear translocation of NF-κB, or the phosphorylation of the RelA (p65) subunit.[3] This indicates that this compound's mechanism of action is downstream of NF-κB's entry into the nucleus and its binding to DNA. It is hypothesized that this compound may interfere with the transcriptional machinery or co-activators necessary for p65-mediated gene expression.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and parthenolide, focusing on their inhibitory concentrations. It is important to note that direct comparative studies providing IC50 values for NF-κB inhibition under identical conditions are limited.
| Parameter | This compound | Parthenolide | Reference |
| Target | NF-κB-dependent transcriptional activation | IκB Kinase (IKK) complex | [3],[1] |
| IC50 for NF-κB Reporter Gene Inhibition | Data not available | ~1-10 µM (cell-type dependent) | [4] |
| IC50 for Inhibition of IL-8 release (downstream of NF-κB) | Not specified, but effective at inhibiting IL-1-induced release | Significantly inhibited by 40 µM | [3],[2] |
| Effect on IκBα Degradation | No inhibition | Inhibition | [3],[2] |
| Effect on NF-κB DNA Binding | No inhibition | Inhibition (indirectly) | [3],[1] |
| Effect on p65 Phosphorylation | No inhibition | Inhibition (indirectly) | [3] |
Note: The IC50 values for parthenolide can vary depending on the cell type and the specific assay used. The provided range is an approximation based on available literature. A specific IC50 value for this compound's inhibition of NF-κB-dependent gene activation is not currently published.
Visualizing the Mechanisms
To better illustrate the distinct points of intervention for this compound and parthenolide, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication and validation of findings related to this compound and parthenolide, detailed methodologies for key experiments are provided below.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing multiple NF-κB response elements upstream of a luciferase reporter gene.
-
Protocol:
-
Seed HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, parthenolide, or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα; 10 ng/mL) or Interleukin-1 beta (IL-1β; 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Western Blot for Phosphorylated and Total IκBα
This method is used to assess the effect of inhibitors on the upstream NF-κB signaling cascade.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines.
-
Protocol:
-
Culture cells to 80-90% confluency and serum-starve for 4-6 hours.
-
Pre-treat with this compound, parthenolide, or vehicle for 1-2 hours.
-
Stimulate with TNFα (10 ng/mL) or IL-1β (10 ng/mL) for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (Ser32/36) and total IκBα overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to determine the DNA-binding activity of NF-κB.
-
Reagents:
-
Nuclear extraction buffer.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) tag.
-
Poly(dI-dC) as a non-specific competitor.
-
-
Protocol:
-
Treat cells with this compound, parthenolide, or vehicle, followed by stimulation with an NF-κB activator.
-
Isolate nuclear extracts from the treated cells.
-
Incubate the nuclear extracts (5-10 µg) with the labeled NF-κB probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65 or p50) can be added to the reaction to confirm the identity of the protein-DNA complex.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe according to the labeling method used.
-
Advantages of this compound
Based on its distinct mechanism of action, this compound offers several potential advantages over parthenolide for the therapeutic inhibition of NF-κB:
-
Higher Specificity: By targeting a downstream event in the NF-κB pathway, this compound avoids interfering with the upstream kinases (like IKK) which may have other cellular functions. This could translate to a more favorable side-effect profile.
-
Preservation of Upstream Signaling: this compound allows for the normal activation and nuclear translocation of NF-κB, only inhibiting its transcriptional activity. This might be beneficial in contexts where the complete shutdown of the NF-κB pathway could be detrimental.
-
Novelty as a Research Tool: The unique mechanism of this compound makes it a valuable tool for dissecting the intricacies of NF-κB-mediated transcription. It can be used to study the specific co-factors and protein-protein interactions required for the transactivation of NF-κB target genes.
-
Synthetic Origin: As a synthetic molecule, this compound offers greater potential for medicinal chemistry optimization to improve its potency, selectivity, and pharmacokinetic properties compared to a complex natural product like parthenolide.
Conclusion
In the landscape of NF-κB inhibitors, this compound emerges as a promising compound with a distinct and potentially more advantageous mechanism of action compared to the well-established inhibitor, parthenolide. Its ability to selectively inhibit NF-κB-dependent gene expression without disrupting the upstream signaling cascade marks it as a valuable tool for both basic research and as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further studies are warranted to fully elucidate its molecular target and to quantitatively assess its potency in a range of cellular and in vivo models.
References
- 1. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of NF-kappaB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unique Mechanism of APC0576: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the novel immunosuppressive agent APC0576 with existing alternatives. It delves into its unique mechanism of action, supported by experimental data and detailed protocols, to offer a clear perspective on its potential within the therapeutic landscape.
This compound is an emerging synthetic small molecule that has demonstrated significant immunosuppressive properties. Its primary mechanism of action lies in the inhibition of NF-κB-dependent gene activation, a critical pathway in the inflammatory and immune responses.[1] This novel compound has been shown to effectively suppress the production of pro-inflammatory cytokines and chemokines, as well as inhibit the proliferation of key immune cells. These characteristics position this compound as a promising candidate for the treatment of organ transplant rejection and various autoimmune diseases.
Comparative Analysis: this compound vs. Alternative Immunosuppressants
To understand the unique positioning of this compound, it is essential to compare its mechanism and effects with those of established immunosuppressive agents. The following tables provide a structured comparison of this compound with major classes of immunosuppressants.
Table 1: Comparison of Mechanism of Action
| Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Inhibition of NF-κB-dependent gene activation | Downstream effectors of NF-κB signaling |
| Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine) | Inhibit calcineurin, preventing the activation of T-cells. | Calcineurin |
| Antiproliferative Agents (e.g., Mycophenolate Mofetil, Azathioprine) | Inhibit the proliferation of T- and B-cells by interfering with DNA synthesis. | Inosine monophosphate dehydrogenase (IMPDH), purine synthesis |
| mTOR Inhibitors (e.g., Sirolimus, Everolimus) | Inhibit the mammalian target of rapamycin (mTOR), blocking T-cell proliferation and differentiation. | mTOR |
| Corticosteroids (e.g., Prednisone) | Broad anti-inflammatory effects through inhibition of multiple cytokine genes. | Glucocorticoid receptors |
Table 2: Comparison of In Vitro Effects
| Drug | Inhibition of NF-κB Activation | Inhibition of IL-2 Production | Inhibition of Pro-inflammatory Cytokines (IL-8, MCP-1) | Inhibition of T-Cell Proliferation |
| This compound | Yes (downstream of IκBα degradation) [1] | Yes | Yes [1][2] | Yes [2] |
| Tacrolimus | Indirectly | Yes | Partial | Yes |
| Mycophenolate Mofetil | No | No | No | Yes |
| Sirolimus | No | No | No | Yes |
Note: Specific quantitative data for this compound (e.g., IC50 values) is not publicly available in the reviewed literature. The table reflects the qualitative findings of published studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a novel inhibitor of NF-kappaB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APC0576 and Glucocorticoids in Immunosuppression
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of immunosuppressive therapies, a novel small molecule, APC0576, has emerged as a potential alternative to the long-established class of glucocorticoids. This report provides a comprehensive comparative analysis of this compound and glucocorticoids, focusing on their mechanisms of action, efficacy, and safety profiles, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of immunology and pharmacology.
Executive Summary
This compound, a novel synthetic compound, and glucocorticoids, a class of steroid hormones, both exert their immunosuppressive effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. While both agents target this critical pathway, their mechanisms of action exhibit key differences. Glucocorticoids, such as dexamethasone and prednisolone, can act at multiple points in the inflammatory cascade, including by inducing the synthesis of the NF-κB inhibitor, IκBα. In contrast, available evidence suggests that this compound acts downstream in the NF-κB pathway, inhibiting gene activation without preventing the degradation of IκBα or the phosphorylation of the NF-κB subunit RelA.
This distinction in their molecular mechanisms may have significant implications for their respective efficacy and side-effect profiles. While direct comparative clinical trials are not yet available, this report synthesizes existing preclinical and in vitro data to provide a preliminary assessment.
Mechanism of Action: A Tale of Two NF-κB Inhibitors
The anti-inflammatory and immunosuppressive properties of both this compound and glucocorticoids are largely attributed to their interference with the NF-κB signaling pathway. However, the specific points of intervention within this complex cascade appear to differ.
Glucocorticoids: This well-established class of drugs, including dexamethasone and prednisolone, exerts its anti-inflammatory effects through several mechanisms. A primary mode of action involves the binding of the glucocorticoid receptor (GR) to NF-κB, leading to the inhibition of its transcriptional activity.[1] Some glucocorticoids can also induce the synthesis of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene activation.
This compound: This novel, orally available small molecule has been identified as an inhibitor of NF-κB-dependent gene activation.[2] Notably, studies have shown that this compound does not inhibit the degradation of IκBα or the phosphorylation of RelA (p65), a key subunit of the NF-κB complex.[2] This suggests that this compound may act at a later stage of the NF-κB pathway, possibly by interfering with the transcriptional machinery or co-activators necessary for gene expression.
dot
Figure 1. Simplified signaling pathway of NF-κB activation and points of inhibition.
Comparative Efficacy: A Look at the Data
| Parameter | This compound | Glucocorticoids (Dexamethasone) | Reference |
| NF-κB Inhibition (IC50) | Data not available | 0.5 x 10-9 M (in 3xκB reporter assay) | [3] |
| Inhibition of IL-8 Release | Significant suppression | Dose-dependent inhibition | [2] |
| Inhibition of MCP-1 Release | Significant suppression | Dose-dependent inhibition | [2] |
| In Vivo Efficacy (Primate Organ Transplant) | Effective in preventing allogeneic kidney rejection | Standard component of immunosuppressive regimens | [4][5] |
Table 1. Comparative Efficacy Data for this compound and Glucocorticoids.
As indicated in Table 1, a specific IC50 value for this compound's inhibition of NF-κB-dependent gene activation is not publicly available, precluding a direct quantitative comparison of potency with glucocorticoids. However, both this compound and glucocorticoids have demonstrated the ability to significantly suppress the release of key pro-inflammatory chemokines, such as IL-8 and MCP-1.[2]
In a significant preclinical study, orally administered this compound was shown to be effective in preventing the rejection of allogeneic kidney transplants in rhesus monkeys.[4] This points to its potential as a potent immunosuppressive agent in a clinically relevant setting. Glucocorticoids are a cornerstone of immunosuppressive therapy in organ transplantation, used for both induction and maintenance therapy, as well as for the treatment of acute rejection.[5]
Experimental Protocols
To ensure transparency and facilitate further research, the following are outlines of the key experimental protocols used to generate the data discussed in this report.
NF-κB Reporter Gene Assay
This assay is a common method to screen for inhibitors of the NF-κB signaling pathway.
dot
Figure 2. Workflow for a typical NF-κB reporter gene assay.
Chemokine Release Assay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the amount of a specific protein, such as a chemokine, in a sample.
dot
Figure 3. General workflow for a sandwich ELISA to measure chemokine release.
Safety and Side-Effect Profile
A major consideration in the development of any new immunosuppressive agent is its safety profile and the potential for adverse effects.
Glucocorticoids: The long-term use of glucocorticoids is associated with a wide range of well-documented side effects, including metabolic changes (e.g., hyperglycemia, weight gain), osteoporosis, increased risk of infections, and mood disturbances. These adverse effects are a significant limiting factor in their clinical use.
This compound: The available preclinical data for this compound suggests a favorable safety profile. In primate studies, the compound was effective in preventing organ rejection without any serious toxicological signs.[4] However, comprehensive clinical data on the long-term safety and side-effect profile of this compound in humans is not yet available.
Future Directions
The distinct mechanism of action of this compound, potentially offering a more targeted inhibition of the NF-κB pathway, presents an exciting avenue for the development of new immunosuppressive therapies. A more targeted approach could theoretically lead to a better safety profile with fewer off-target effects compared to the broad-acting glucocorticoids.
Further research is needed to:
-
Determine the precise molecular target of this compound within the NF-κB signaling cascade.
-
Conduct head-to-head preclinical studies directly comparing the efficacy and safety of this compound with various glucocorticoids in a range of inflammatory and autoimmune disease models.
-
Initiate well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects.
Conclusion
This compound represents a promising new class of immunosuppressive agents that, like glucocorticoids, targets the critical NF-κB signaling pathway. Its potentially more specific mechanism of action holds the promise of a therapeutic agent with an improved safety profile. While the currently available data is encouraging, further rigorous preclinical and clinical investigation is required to fully elucidate its therapeutic potential and establish its place in the armamentarium of immunosuppressive drugs. The scientific and medical communities eagerly await the results of future studies on this novel compound.
References
- 1. Prednisolone inhibits hyperosmolarity-induced expression of MCP-1 via NF-kappaB in peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular analysis of the inhibition of interleukin-8 production by dexamethasone in a human fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-8 expression by dexamethasone in human cultured airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of APC0576 as an NF-kappaB Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappaB (NF-κB) is a pivotal regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of a novel NF-κB inhibitor, APC0576, with two other widely used inhibitors, BAY 11-7082 and SC75741. We present a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of these compounds.
Comparative Analysis of NF-kappaB Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound, BAY 11-7082, and SC75741 based on published literature.
| Feature | This compound | BAY 11-7082 | SC75741 |
| Target | Downstream of p65 phosphorylation | IκB kinase (IKK), specifically inhibits TNFα-induced IκBα phosphorylation | NF-κB subunit p65 |
| Mechanism of Action | Inhibits NF-κB-dependent gene activation and subsequent chemokine production. Does not inhibit IκBα degradation or p65 phosphorylation.[1] | Irreversibly inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent release and nuclear translocation of NF-κB.[2][3][4] | Impairs the DNA binding of the p65 subunit of NF-κB. |
| IC50 Value | Not explicitly reported | ~10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[3][4] | ~200 nM for inhibition of p65. |
| Reported Cellular Effects | Represses IL-1-induced release of chemokines such as IL-8 and MCP-1 in HUVECs.[1] | Inhibits the expression of adhesion molecules (E-selectin, VCAM-1, ICAM-1).[2] Induces apoptosis in some cancer cell lines. | Blocks influenza virus replication by reducing the expression of cytokines, chemokines, and pro-apoptotic factors. |
| Specificity Notes | Appears to act on a downstream component of the NF-κB pathway, suggesting a potentially more specific mode of action compared to broad kinase inhibitors. | Also reported to inhibit other kinases and cellular processes at higher concentrations. | Specifically targets the DNA-binding activity of p65. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Cell Culture and Transfection:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.
-
For the assay, cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
Inhibitor Treatment and Stimulation:
-
After transfection, cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
NF-κB activation is then stimulated by adding a pro-inflammatory cytokine, such as IL-1β or TNF-α, to the culture medium.
-
Untreated and vehicle-treated cells serve as negative and positive controls, respectively.
Luciferase Activity Measurement:
-
Following a 6-8 hour incubation period, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibition of NF-κB activity is determined by comparing the normalized luciferase activity in inhibitor-treated cells to that in stimulated, vehicle-treated cells.
Western Blot for IκBα Phosphorylation
This method is used to assess the effect of inhibitors on the upstream signaling events leading to NF-κB activation.
Cell Lysis and Protein Quantification:
-
Cells are treated with the inhibitor (e.g., BAY 11-7082) and stimulated with TNF-α for a short period (e.g., 15-30 minutes).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with a primary antibody specific for phosphorylated IκBα. Subsequently, it is stripped and re-probed with an antibody for total IκBα as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to directly examine the DNA-binding activity of NF-κB.
Nuclear Extract Preparation:
-
Cells are treated with the inhibitor (e.g., SC75741) and stimulated with a pro-inflammatory agent.
-
Nuclear extracts are prepared using a nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol.
Probe Labeling and Binding Reaction:
-
A double-stranded oligonucleotide probe containing a consensus NF-κB binding site is end-labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
The binding reaction is set up by incubating the labeled probe with nuclear extracts in the presence of a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, a molar excess of unlabeled probe is included in the reaction to confirm specificity.
Electrophoresis and Detection:
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The gel is transferred to a nylon membrane (for non-radioactive detection) or dried (for radioactive detection).
-
The DNA-protein complexes are visualized by streptavidin-HRP conjugate and chemiluminescence for biotin-labeled probes or by autoradiography for radiolabeled probes.
Chemokine Release Assay (ELISA)
This assay measures the downstream functional consequence of NF-κB inhibition.
-
HUVECs are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
The cells are then stimulated with IL-1β to induce chemokine production.
-
After 24 hours, the cell culture supernatants are collected.
-
The concentrations of secreted chemokines, such as IL-8 and MCP-1, are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved in assessing NF-κB inhibitors.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor assessment.
References
- 1. This compound, a novel inhibitor of NF-κB-dependent gene activation, prevents pro-inflammatory cytokine-induced chemokine production in human endothelial cells | Scilit [scilit.com]
- 2. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
APC0576: A Novel Immunosuppressant Shows Promise in Preclinical Organ Transplant Models
For Immediate Release
[City, State] – November 20, 2025 – A novel, orally administered small molecule, APC0576, has demonstrated significant efficacy in preclinical models of organ transplantation, offering a potential new avenue for preventing allograft rejection. By inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the immune response, this compound has shown the ability to prolong graft survival in non-human primate studies. This comparison guide provides an overview of this compound's performance in relation to standard immunosuppressive agents, supported by available experimental data.
Efficacy Comparison in Primate Kidney Allograft Models
While direct head-to-head clinical trials are not yet available, an indirect comparison of this compound with the standard-of-care calcineurin inhibitors, tacrolimus and cyclosporine, can be made based on data from separate studies in non-human primate kidney transplant models. The following tables summarize the key efficacy endpoint of allograft survival.
| Drug | Dosage | Mean Allograft Survival (days) | Animal Model |
| This compound | 32 mg/kg/day (oral) | 32 | Rhesus Macaque |
| Tacrolimus | 2.0 mg/kg/day (oral) | >90 | Cynomolgus Monkey[1][2] |
| Tacrolimus | 1.0 mg/kg/day (oral) | 21 | Cynomolgus Monkey[1][2] |
| Tacrolimus | 0.5 mg/kg/day (oral) | 11 | Cynomolgus Monkey[1][2] |
| Tacrolimus & Sirolimus | Tacrolimus: 4-6 ng/mL (trough levels) | 36 | Rhesus Macaque[3][4][5] |
| Cyclosporine | 30-100 mg/kg/day (oral) | >100 (in some animals) | Cynomolgus Monkey[6] |
| Vehicle Control | N/A | 6 | Cynomolgus Monkey[1][2] |
Table 1: Comparative Efficacy of Immunosuppressants in Primate Kidney Allograft Survival.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
This compound exerts its immunosuppressive effects by targeting the NF-κB signaling pathway. In response to various stimuli, such as inflammatory cytokines and antigen recognition, this pathway becomes activated, leading to the transcription of genes involved in inflammation and immune cell activation. By inhibiting this pathway, this compound effectively dampens the immune response that leads to organ rejection.
References
- 1. Efficacy of oral treatment with tacrolimus in the renal transplant model in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Oral Treatment With Tacrolimus in the Renal Transplant Model in Cynomolgus Monkeys [jstage.jst.go.jp]
- 3. Efficacy and toxicity of a protocol using sirolimus, tacrolimus and daclizumab in a nonhuman primate renal allotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of APC0576 and Standard Anti-Inflammatory Agents: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the novel therapeutic candidate APC0576 against established anti-inflammatory drugs, including the corticosteroid Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the biologic agent Adalimumab. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison of their therapeutic potential based on available preclinical data.
Introduction to this compound and Comparator Drugs
This compound is a novel synthetic small molecule identified as a potent inhibitor of NF-κB-dependent gene activation. It has been shown to suppress the production of key pro-inflammatory chemokines, such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), in human endothelial cells. Furthermore, this compound effectively suppresses Interleukin-2 (IL-2) production and proliferation in activated human peripheral blood mononuclear cells (PBMCs), highlighting its potential as a therapeutic agent for a variety of cytokine-mediated diseases.
For the purpose of this guide, this compound is compared against three widely used anti-inflammatory drugs with distinct mechanisms of action:
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects, partly through the inhibition of the NF-κB signaling pathway.
-
Naproxen: A non-selective cyclooxygenase (COX) inhibitor, belonging to the NSAID class, which reduces the production of prostaglandins. It also exhibits downstream effects on NF-κB activity.
-
Adalimumab: A recombinant human IgG1 monoclonal antibody that specifically binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine that activates the NF-κB pathway.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound and the comparator drugs on the production of key inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies.
Table 1: Inhibition of IL-8 and MCP-1 Production
| Compound | Target/Mechanism | Cell Type | Stimulus | Effect on IL-8 | Effect on MCP-1 | Source |
| This compound | NF-κB Pathway Inhibitor | HUVEC¹ | IL-1 | Dose-dependent repression | Dose-dependent repression | [1] |
| Dexamethasone | Glucocorticoid Receptor Agonist | HRMP² | TNF-α | IC₅₀: 55 nM | IC₅₀: 3 nM | [2] |
| Naproxen | COX-1/COX-2 Inhibitor | THP-1 Cells³ | LPS/HA⁴ | Significant Reduction⁵ | Not Specified | [3][4] |
| Adalimumab | TNF-α Neutralizing Antibody | ARPE-19 Cells⁶ | Co-culture w/ MT2 cells | No significant change⁷ | Not Specified | [5] |
¹Human Umbilical Vein Endothelial Cells ²Human Retinal Microvascular Pericytes ³Human monocytic cell line ⁴Lipopolysaccharide and Hyaluronan fragments ⁵Quantitative IC₅₀ not specified, but significant reduction observed at clinically relevant concentrations. ⁶Adult Retinal Pigment Epithelial cell line ⁷Adalimumab's primary mechanism is to neutralize TNF-α, which would in turn prevent TNF-α-induced downstream cytokine production. The study cited indicates no direct change in IL-8 production in this specific co-culture model.
Table 2: Inhibition of IL-2 Production
| Compound | Target/Mechanism | Cell Type | Stimulus | Effect on IL-2 | Source |
| This compound | NF-κB Pathway Inhibitor | Human PBMC¹ | Not Specified | Effective suppression | |
| Dexamethasone | Glucocorticoid Receptor Agonist | Human PBMC¹ | PHA² | Dose-dependent inhibition³ | [6][7] |
| Naproxen | COX-1/COX-2 Inhibitor | Rat T-cells | Concanavalin A | Inhibition of T-cell proliferation (IL-2 dependent) | [8] |
| Adalimumab | TNF-α Neutralizing Antibody | Not Specified | Not Specified | Not Specified | N/A |
¹Peripheral Blood Mononuclear Cells ²Phytohaemagglutinin ³Neonatal cord blood cells were found to be more sensitive to the inhibitory effect of dexamethasone than adult PBMCs.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of anti-inflammatory compounds.
Cell Culture and Stimulation for Cytokine Production
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Peripheral Blood Mononuclear Cells (PBMCs) are commonly used. HUVECs are cultured in endothelial cell growth medium, while PBMCs are maintained in RPMI-1640 medium supplemented with fetal bovine serum.
-
Inflammatory Stimulus: To induce an inflammatory response and cytokine production, cells are treated with a stimulating agent. Common stimuli include:
-
Lipopolysaccharide (LPS): Typically used at a concentration of 1 µg/mL to stimulate PBMCs or monocytic cell lines.
-
Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α): Used to stimulate endothelial cells, typically at concentrations ranging from 1 to 10 ng/mL.
-
Phytohaemagglutinin (PHA) or Concanavalin A (ConA): Used to stimulate T-cell proliferation and IL-2 production in PBMCs.
-
-
Drug Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or comparator drugs for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
-
Incubation: Cells are then incubated for a period of 4 to 24 hours to allow for cytokine production.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8) and incubated overnight.
-
Blocking: The plate is washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known standards for the cytokine are added to the wells and incubated.
-
Detection: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Visualizations of Pathways and Workflows
Signaling Pathway
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory drug screening.
Comparative Efficacy Logic
References
- 1. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of the Safety of Adalimumab for the Eye Under HTLV-1 Infection Status: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dexamethasone on IL-2 and IL-3 production by mononuclear cells in neonates and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: APC0576 and Other Novel Immunomodulators in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics is rapidly evolving, with a host of novel agents targeting specific pathways to offer improved efficacy and safety over traditional immunosuppressants. This guide provides a head-to-head comparison of APC0576, a promising NF-κB inhibitor, with other emerging oral immunomodulators. The focus is on preclinical and clinical data in the context of organ transplantation and cytokine-mediated inflammatory diseases.
Executive Summary
This compound is a novel, orally available small molecule that has demonstrated potent immunosuppressive effects by inhibiting the NF-κB signaling pathway. Preclinical studies have highlighted its potential in preventing organ transplant rejection and mitigating inflammation. This guide will compare the available data for this compound with other NF-κB inhibitors, namely BMS-345541 and BAY 11-7082, for which relevant preclinical data in transplantation and inflammation models are available.
Comparative Data on In Vitro Potency and Preclinical Efficacy
The following tables summarize the key quantitative data for this compound and its comparators. Direct comparison should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Inhibition of NF-κB Signaling and Cytokine Production
| Compound | Target | Assay | Cell Type | Stimulus | Endpoint | IC50 / Inhibition | Citation |
| This compound | NF-κB dependent gene activation | Luciferase Reporter Assay | HUVEC | IL-1 | Gene Activation | Not specified | [1] |
| Chemokine Production | ELISA | HUVEC | IL-1 | IL-8, MCP-1 release | Not specified | [1] | |
| BMS-345541 | IKK-1 | Enzyme Assay | - | - | Kinase Activity | 4 µM | [2] |
| IKK-2 | Enzyme Assay | - | - | Kinase Activity | 0.3 µM | [2] | |
| Cytokine Production | ELISA | THP-1 cells | LPS | TNF-α, IL-1β, IL-8, IL-6 | 1-5 µM | [2] | |
| Cytokine Production | ELISA | Mouse | Anti-CD3 Ab | IL-2, TNF-α | ~70% inhibition at 100 mg/kg | [3] | |
| BAY 11-7082 | IκBα phosphorylation | Western Blot | HeLa cells | TNF-α | IκBα phosphorylation | Selective and irreversible inhibitor | [4] |
| NF-κB activation | Immunocytochemistry | Rat neonatal cardiomyocytes | Hypoxia/Reoxygenation | p65 nuclear translocation | Inhibited | [5] |
Table 2: Preclinical Efficacy in Organ Transplantation Models
| Compound | Animal Model | Transplant Type | Dosing Regimen | Key Findings | Citation |
| This compound | Rhesus Monkey | Kidney Allograft | Oral, 32 days | Prevented rejection during treatment | [6] |
| BMS-345541 | Murine | Heterotopic Cardiac Allograft | 50 mg/kg (monotherapy) | Did not prolong graft survival | [3] |
| Murine | Heterotopic Cardiac Allograft | 50 mg/kg + sub-optimal CTLA4-Ig | Synergistically prolonged graft survival | [3] | |
| BAY 11-7082 | Rat-to-Mouse | Cardiac Xenograft | Intraperitoneal injection | Extended median survival from 5 to 8 days | [2][7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the objective evaluation of the presented data.
In Vitro NF-κB Inhibition and Cytokine Production Assays
This compound - NF-κB Reporter Assay: Human Umbilical Vein Endothelial Cells (HUVEC) were used in a cell-based reporter assay to measure NF-κB-dependent gene activation. Interleukin-1 (IL-1) was used to induce this activation. The inhibitory effect of this compound on this process was quantified, though the exact IC50 value is not publicly available.[1]
BMS-345541 - IKK Enzyme and Cytokine Inhibition Assays: The inhibitory activity of BMS-345541 on the catalytic subunits of IKK-1 and IKK-2 was determined using cell-free enzyme assays.[2] For cytokine inhibition, human monocytic THP-1 cells were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of BMS-345541. The levels of TNF-α, IL-1β, IL-8, and IL-6 in the cell culture supernatant were measured by ELISA to determine the IC50 values.[2] In a separate in vivo study, mice were injected with an anti-CD3 antibody to induce T-cell activation, and the effect of oral administration of BMS-345541 on serum levels of IL-2 and TNF-α was measured.[3]
BAY 11-7082 - IκBα Phosphorylation Assay: HeLa cells were treated with TNF-α to induce the NF-κB signaling cascade. The effect of BAY 11-7082 on the phosphorylation of IκBα, a key step in NF-κB activation, was assessed by Western blot analysis.[4]
Preclinical Organ Transplantation Models
This compound - Rhesus Monkey Kidney Allotransplantation: A detailed protocol for kidney transplantation in rhesus monkeys was followed.[8] Orally administered this compound was evaluated for its ability to prevent the rejection of allogeneic kidney grafts over a 32-day treatment period.[6]
BMS-345541 - Murine Heterotopic Cardiac Allotransplantation: A standard murine heterotopic heart transplantation model was utilized.[1][3][9][10][11] In this procedure, the donor heart is transplanted into the recipient's abdomen. BMS-345541 was administered orally, and its effect on graft survival was monitored daily by palpation. The study assessed the efficacy of BMS-345541 both as a monotherapy and in combination with a sub-optimal dose of CTLA4-Ig.[3]
BAY 11-7082 - Rat-to-Mouse Cardiac Xenotransplantation: In this model, a rat heart is transplanted into a mouse recipient. This model is used to study the mechanisms of xenograft rejection. BAY 11-7082 was administered via intraperitoneal injection, and its impact on the median survival time of the cardiac xenograft was evaluated.[2][7]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental workflows provide a clearer understanding of the mechanisms of action and study designs.
References
- 1. A Modified Method for Heterotopic Mouse Heart Transplantion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 5. “Transplant Research in Nonhuman Primates to Evaluate Clinically Relevant Immune Strategies in Organ Transplantation” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term kidney graft survival by delayed T cell ablative treatment in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomic Analysis of Cardiac Xenograft Failure in a Pig‐to‐Non‐Human Primate Model Identifies NF‐κB as a Critical Immunomodulatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The technique of kidney transplantation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Modified Murine Heterotopic Heart Transplant Protocol Matching Contemporary Standards of Aseptic Technique, Anesthesia, and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Heterotopic Cervical Cardiac Transplantation Utilizing Vascular Cuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Potent Research Compounds Like APC0576
Disclaimer: A specific Safety Data Sheet (SDS) for APC0576 is not publicly available. Therefore, this document provides a comprehensive operational and disposal plan based on best practices for a potent, hazardous novel chemical compound. Researchers, scientists, and drug development professionals should use this as a robust template and are strongly encouraged to consult their institution's Environmental Health & Safety (EHS) office for site-specific procedures and to obtain the official SDS for this compound before handling or disposal. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified safety professional.[1][2]
I. Pre-Disposal Risk Assessment and Waste Identification
Before commencing any work that will generate this compound waste, a thorough risk assessment is mandatory. All generated waste, including contaminated personal protective equipment (PPE), is to be considered hazardous.
Key Identification Steps:
-
Characterize Waste: Determine the physical state of the waste (solid, liquid, or gas).
-
Identify Hazards: Classify the waste based on its hazardous properties (e.g., toxic, flammable, corrosive, reactive).
-
Segregate Waste: It is critical to never mix incompatible waste streams.[1] For instance, acidic and basic waste must be stored separately.[1] Do not mix this compound waste with other waste types like non-hazardous trash, sharps, or radioactive waste.[2]
II. Waste Collection and Storage
Proper containment and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
Container Requirements:
-
Compatibility: Waste must be stored in containers made of materials compatible with this compound.[1] Often, the original container is a suitable option.[1]
-
Labeling: Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards, and the date of waste generation.[2][3]
-
Closure: Containers must be kept securely closed with a leak-proof cap when not in use.[1]
-
Storage Area: Waste containers should be stored in a designated, secure hazardous waste storage area away from general laboratory traffic.[1][2] This area should have secondary containment capable of holding 110% of the volume of the largest container.[1]
III. Quantitative Data Summary
The following table summarizes typical quantitative data and handling parameters for potent research compounds. Users should populate this table with specific data from the official this compound Safety Data Sheet.
| Parameter | Guideline | Source |
| Liquid Waste Concentration | To be determined by specific experimental protocols and institutional EHS guidelines. | N/A |
| Satellite Accumulation Area (SAA) Time Limit | Do not exceed 6 months from the start date of accumulation. | [3] |
| Container Fill Level | Do not fill containers beyond 3/4 full to prevent spills and allow for expansion. | [4] |
| Spill Clean-up | Isolate spill area immediately. Use appropriate absorbent material for liquid spills. | [5] |
| Decontamination Rinse | Triple rinse glassware. The first rinse should be with a solvent known to dissolve the compound and collected as hazardous waste. | [2][6] |
IV. Experimental Protocol: Spill Decontamination
In the event of an this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify all personnel in the vicinity.[1]
-
Evacuate: For large spills or if there is an inhalation hazard, evacuate the area and contact your institution's EHS office.[1]
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat, before attempting to clean a small spill.[5]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[7] For solid spills, carefully sweep up the material to avoid generating dust.[5]
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Disposal: Seal the waste container, label it appropriately, and move it to the designated hazardous waste storage area.[1]
-
Hygiene: Thoroughly wash hands with soap and water after the cleanup is complete.[1]
V. Final Disposal Procedures
The final disposal of hazardous waste must be conducted by certified professionals.[1]
-
EHS Collection: Your institution's EHS personnel will collect the properly labeled and sealed waste containers from your laboratory's designated storage area.[1]
-
Licensed Disposal: The waste will then be transported and disposed of by a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[5][8]
By adhering to these procedures, you will contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste.[1]
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. youtube.com [youtube.com]
- 5. apcagro.com [apcagro.com]
- 6. ttuhscep.edu [ttuhscep.edu]
- 7. diapharma.com [diapharma.com]
- 8. assets.unilogcorp.com [assets.unilogcorp.com]
Essential Safety and Handling Protocols for APC0576
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of APC0576, a pyridine analogue and inhibitor of NF-κB dependent gene activation. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling novel, poorly soluble pyridine-based research compounds. Adherence to these guidelines is essential to ensure laboratory safety and minimize risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound.[1][2][3][4][5][6][7][8]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex gloves.[2][3][5] | Provides a barrier against skin contact and absorption. Pyridine and its derivatives can be harmful if they come into contact with the skin.[2][5] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][4][5][6][9] | Protects the eyes and face from accidental splashes, which can cause serious irritation.[2][5] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat.[2][5] | Protects against skin contact and potential flammability, as pyridine compounds can be flammable.[2][5] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[2][3][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling potentially harmful fumes or aerosols. Inhalation of pyridine-like compounds can lead to respiratory irritation, dizziness, and headaches.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Handling:
-
Ventilation : Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][3][5]
-
Ignition Sources : Due to the potential flammability of pyridine derivatives, keep the compound away from heat, sparks, open flames, and hot surfaces.[2][5][10][11]
-
Personal Protective Equipment : Before beginning any work, ensure all recommended PPE is correctly worn.[2][3]
During the Experiment:
-
Containment : Use sealed containers for storage and transport within the laboratory to prevent accidental spills.
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in areas where this compound is handled.[10][12] Avoid actions that could generate dust or aerosols.
Spill Management:
-
Evacuation : In the event of a spill, immediately evacuate all non-essential personnel from the affected area.[13][14]
-
Containment and Cleanup : For small spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[2][13] Collect the contaminated material into a sealed, labeled container for proper disposal. Do not allow the spillage to enter drains or water courses.[2][13] For larger spills, or if you are not trained in hazardous spill cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[13]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused this compound, contaminated PPE, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and compatible waste container.[15]
-
Disposal Route : Dispose of all hazardous waste through a licensed and certified hazardous waste contractor.[13] Follow all local, state, and federal regulations for chemical waste disposal.[13] Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is vital.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][14][16]
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Remove any contaminated clothing while rinsing.[16]
-
Seek medical attention if irritation or other symptoms develop.[2]
Inhalation:
-
Move the affected person to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, which is inhibited by this compound, and a general workflow for the safe handling of this compound.
Caption: NF-κB signaling pathway inhibited by this compound.
Caption: Logical workflow for handling this compound safely.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. hsa.ie [hsa.ie]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. media.laballey.com [media.laballey.com]
- 13. benchchem.com [benchchem.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
